Technical Documentation Center

Boc-N-Me-Allo-Ile-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-N-Me-Allo-Ile-OH

Core Science & Biosynthesis

Foundational

A Technical Guide to Boc-N-Me-Allo-Ile-OH: Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-N-methyl-L-allo-isoleucine (Boc-N-Me-Allo-Ile-OH), a specialized am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-N-methyl-L-allo-isoleucine (Boc-N-Me-Allo-Ile-OH), a specialized amino acid derivative crucial for the synthesis of advanced peptides and peptidomimetics. We delve into its core chemical properties, explore the strategic importance of N-methylation and the allo-stereoisomer in peptide drug design, and present generalized protocols for its synthesis and incorporation into peptide sequences. This document serves as an in-depth resource for researchers leveraging this unique building block to enhance the therapeutic potential of peptide-based compounds.

Introduction: The Strategic Advantage of N-Methylated and Diastereomeric Amino Acids

The pursuit of novel peptide therapeutics with enhanced pharmacokinetic profiles has led to a growing interest in non-canonical amino acid building blocks. Among these, N-methylated amino acids have emerged as a powerful tool for medicinal chemists. The introduction of a methyl group on the amide nitrogen atom of the peptide backbone imparts several desirable properties, including increased resistance to enzymatic degradation, enhanced membrane permeability, and the ability to modulate peptide conformation.[1][2] This modification can significantly improve the oral bioavailability and in vivo stability of peptide drugs.[3][4]

Furthermore, the stereochemistry of amino acid side chains plays a pivotal role in defining the three-dimensional structure and biological activity of peptides. Boc-N-Me-Allo-Ile-OH features the "allo" diastereomer of isoleucine, which possesses a different spatial arrangement of its side-chain substituents compared to the proteinogenic L-isoleucine.[5] This subtle change in stereochemistry can induce unique conformational constraints, leading to peptides with altered receptor binding affinities and specificities.[6] The combination of N-methylation and the allo-stereoisomer makes Boc-N-Me-Allo-Ile-OH a valuable reagent for fine-tuning the pharmacological properties of peptide drug candidates.[]

Core Chemical Properties of Boc-N-Me-Allo-Ile-OH

Boc-N-Me-Allo-Ile-OH is a white to off-white solid at room temperature. Its chemical structure consists of an allo-isoleucine core, N-methylated at the alpha-amino group, which is in turn protected by a tert-butoxycarbonyl (Boc) group.

PropertyValueReference
CAS Number 136092-80-3[8][9]
Molecular Formula C12H23NO4[9]
Molecular Weight 245.32 g/mol [9][10][11]
Appearance White to off-white solid[12]
Purity Typically ≥97.0%[9]
Solubility Soluble in some organic solvents like dimethyl sulfoxide (DMSO) and methanol; insoluble in water.[12]

Synthesis and Characterization

General Synthetic Approach

The synthesis of Boc-N-Me-Allo-Ile-OH is typically achieved through the N-methylation of the parent Boc-protected amino acid, Boc-L-allo-isoleucine. A common and effective method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the N-H bond of the Boc-protected amine, followed by alkylation with an electrophilic methyl source, such as methyl iodide (MeI).[13][14]

Reaction Scheme:

synthesis Boc_allo_Ile_OH Boc-L-allo-isoleucine-OH Intermediate Deprotonated Intermediate Boc_allo_Ile_OH->Intermediate 1. NaH, THF Boc_N_Me_Allo_Ile_OH Boc-N-Me-Allo-Ile-OH Intermediate->Boc_N_Me_Allo_Ile_OH 2. CH3I

Caption: General synthesis of Boc-N-Me-Allo-Ile-OH.

Experimental Protocol (General)

  • Dissolution: Dissolve Boc-L-allo-isoleucine in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise. The reaction mixture is typically stirred at this temperature for a period to ensure complete deprotonation.

  • Methylation: Add methyl iodide (MeI) dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Carefully quench the reaction with water. Acidify the aqueous layer with a suitable acid (e.g., 1 M HCl) to a pH of approximately 2-3. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Boc-N-Me-Allo-Ile-OH.

Characterization

The structural integrity and stereochemical purity of the synthesized Boc-N-Me-Allo-Ile-OH should be confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the presence of the N-methyl group and the overall structure of the molecule. A key feature in the 1H NMR spectrum is the singlet corresponding to the N-methyl protons. Importantly, NMR can be used to differentiate between the allo- and isoleucine diastereomers by analyzing the chemical shifts and coupling constants of the α- and β-protons.[15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the carbonyl groups of the carboxylic acid and the Boc protecting group.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of the final product.

Application in Peptide Synthesis

Boc-N-Me-Allo-Ile-OH is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS).[12][16] The Boc protecting group is stable under the basic conditions often used for peptide coupling but can be readily cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA), which is a hallmark of the Boc/Bzl protection strategy in SPPS.[][18]

Boc Deprotection

The removal of the Boc group is a critical step in peptide synthesis. This is typically achieved by treating the peptide-resin with a solution of TFA in a suitable solvent like dichloromethane (DCM).[18]

deprotection Peptide_Resin Peptide-Resin-NH-Boc Protonation Protonation of Boc group Peptide_Resin->Protonation TFA Carbocation tert-Butyl carbocation + Carbamic acid intermediate Protonation->Carbocation Dissociation Deprotected_Peptide Peptide-Resin-NH2 + CO2 + Isobutylene Carbocation->Deprotected_Peptide Decomposition

Caption: Mechanism of Boc deprotection with TFA.

Peptide Coupling

The coupling of N-methylated amino acids can be sterically hindered, often requiring more potent coupling reagents and optimized reaction conditions to achieve high yields.[4] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) are commonly employed.[4]

Generalized Coupling Protocol in SPPS:

  • Resin Swelling: Swell the resin-bound peptide (with a free N-terminal amine) in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Activation: In a separate vessel, dissolve Boc-N-Me-Allo-Ile-OH (typically 3-4 equivalents relative to the resin substitution) in DMF or NMP. Add the coupling reagent (e.g., HATU, 3-4 equivalents) and a base (e.g., DIEA, 6-8 equivalents). Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours).

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines). For N-methylated amino acids, the bromophenol blue test is often used.[4]

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Conclusion

Boc-N-Me-Allo-Ile-OH is a highly specialized and valuable building block for the synthesis of complex and therapeutically relevant peptides. The strategic incorporation of N-methylation and the allo-stereoisomer offers a powerful approach to modulate the conformational and pharmacokinetic properties of peptide drug candidates. This guide provides a foundational understanding of the chemical properties, synthesis, and application of Boc-N-Me-Allo-Ile-OH, empowering researchers to effectively utilize this unique reagent in their drug discovery and development endeavors.

References

  • NextSDS.
  • CymitQuimica. BOC-N-ME-ALLO-ILE-OH. Accessed March 27, 2026.
  • ChemBK. Boc-N-Me-Ile-OH. Accessed March 27, 2026.
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690.
  • Aurelio, L., & Hughes, A. B. (2010). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 249-296). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • ChemicalBook. BOC-N-ME-ALLO-ILE-OH·DCHA | 136092-80-3. Accessed March 27, 2026.
  • Sigma-Aldrich. Boc-allo-Ile-OH = 99.0 TLC 35264-07-4. Accessed March 27, 2026.
  • MedchemExpress.com. Boc-N-methyl-L-isoleucine (Synonyms: Boc-N-Me-Ile-OH). Accessed March 27, 2026.
  • Sigma-Aldrich. Boc-N-Me-Ile-OH = 97.0 HPLC 52498-32-5. Accessed March 27, 2026.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (2024). LinkedIn.
  • Kim, H. J., Lee, J. H., Kim, J. Y., Park, K. H., Choi, H., Lee, S. K., ... & Kim, J. I. (2018). The role of d-allo-isoleucine in the deposition of the anti-Leishmania peptide bombinin H4 as revealed by 31P solid-state NMR, VCD spectroscopy, and MD simulation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(1), 136-144.
  • Wikipedia. Alloisoleucine. Accessed March 27, 2026.
  • Reichart, T. M., & Online, V. (2018). On the Selective N-Methylation of BOC-Protected Amino Acids.
  • BOC Sciences. Isoleucine: Definition, Structure, Benefits, Sources and Uses. Accessed March 27, 2026.
  • The Royal Society of Chemistry. Table of Contents. Accessed March 27, 2026.
  • ChemicalBook. BOC-N-ME-ALLO-ILE-OH | 136092-80-3. Accessed March 27, 2026.
  • Sigma-Aldrich. Boc-N-Me-Ala-OH = 99.0 TLC 16948-16-6. Accessed March 27, 2026.
  • APExBIO. Boc-D-Allo-Ile-OH - High-Purity Amino Acid Building Block. Accessed March 27, 2026.
  • Benchchem. Applications of Boc-L-Ala-OH in the Synthesis of Bioactive Peptides. Accessed March 27, 2026.
  • Góngora-Benítez, M., & Tulla-Puche, J. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80.
  • Kim, S., & Lee, Y. (2017).
  • Creative Peptides. Isoleucine Amino Acids: Properties, Function, Benefits, and Sources. Accessed March 27, 2026.
  • InvivoChem. Boc-Ile-OH.1/2H2O | Amino Acids 1 | CAS 13139-16-7. Accessed March 27, 2026.
  • PubChem. Boc-N-Me-Phe-OH | C15H21NO4 | CID 7010602. Accessed March 27, 2026.
  • Anderson, Z. J., Hobson, C., Needley, R., Song, L., Perryman, M. S., Kerby, P., & Fox, D. J. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(42), 8976-8979.
  • TCI Chemicals. Amino Acids and Peptide Synthesis Reagents. Accessed March 27, 2026.
  • ChemicalBook. BOC-L-Isoleucine CAS#: 13139-16-7. Accessed March 27, 2026.
  • ChemWhat. BOC-ALLO-ILE-OH CAS#: 35264-07-4. Accessed March 27, 2026.
  • ChemPep. Boc Solid Phase Peptide Synthesis. Accessed March 27, 2026.
  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Accessed March 27, 2026.
  • Sigma-Aldrich. Boc-Ile-OH 98 13139-16-7. Accessed March 27, 2026.

Sources

Exploratory

Engineering Proteolytic Stability and Conformational Rigidity: A Technical Guide to Boc-N-Me-Allo-Ile-OH (CAS 136092-80-3) in Advanced Peptide Synthesis

Executive Summary The transition of peptide therapeutics from discovery to clinical application is frequently bottlenecked by poor pharmacokinetic profiles, specifically rapid in vivo enzymatic degradation and low membra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of peptide therapeutics from discovery to clinical application is frequently bottlenecked by poor pharmacokinetic profiles, specifically rapid in vivo enzymatic degradation and low membrane permeability[1]. To engineer viable drug candidates, structural interventions at the backbone level are required. Boc-N-Me-allo-Ile-OH (CAS 136092-80-3) is a highly specialized, non-proteinogenic amino acid building block that introduces both N-methylation and an inverted β -carbon stereocenter (allo-configuration) into the peptide sequence. This whitepaper provides a mechanistic analysis of how this compound alters peptide topology and delivers validated, self-correcting protocols for overcoming the profound steric hindrance it presents during Solid-Phase Peptide Synthesis (SPPS).

Structural & Mechanistic Profiling: The Causality of Modification

The incorporation of Boc-N-Me-allo-Ile-OH is not merely a side-chain substitution; it is a fundamental reprogramming of the peptide backbone. As a Senior Application Scientist, it is critical to understand the biophysical causality behind these modifications to rationally design foldamers and therapeutics.

The N-Methylation Advantage

Standard peptide bonds are highly susceptible to hydrolysis by circulating endopeptidases and exopeptidases. These enzymes rely on hydrogen bonding with the amide proton (N-H) of the substrate to stabilize the transition state during cleavage.

  • Proteolytic Shielding: N-methylation replaces this critical proton with a methyl group, effectively "blinding" the protease to the cleavage site and exponentially increasing the metabolic half-life of the peptide[1][2].

  • Membrane Permeability: The loss of the polar N-H bond removes a significant hydrogen-bond donor. This drastically lowers the desolvation penalty required for the peptide to transition from an aqueous environment into a lipid bilayer, enabling passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB)[1][3].

The Allo-Stereochemistry Impact

Standard L-isoleucine possesses a (2S, 3S) configuration. The allo diastereomer features an inverted chiral center at the β -carbon. When combined with N-methylation, the β -branched side chain creates intense localized steric bulk. This bulk restricts the ϕ and ψ dihedral angles of the Ramachandran plot, frequently forcing the preceding amide bond into a cis conformation rather than the standard trans state. This conformational rigidity is leveraged to stabilize specific secondary structures (foldamers) and enhance binding affinity to target receptors by pre-organizing the peptide into its bioactive conformation[2][4].

MechanisticImpact Modification N-Methylation & Allo-Stereochemistry Steric Increased Steric Bulk Modification->Steric induces HBond Loss of Amide H-Bond Donor Modification->HBond causes Stability Proteolytic Stability Steric->Stability shields peptide bond Rigidity Backbone Rigidity Steric->Rigidity restricts rotation Permeability Membrane Permeability HBond->Permeability lowers desolvation penalty HBond->Rigidity alters folding topology

Mechanistic pathways of N-Me-allo-Ile on peptide biophysics.

Quantitative Data: Overcoming Steric Hindrance

The same steric bulk that provides proteolytic stability makes Boc-N-Me-allo-Ile-OH notoriously difficult to couple during SPPS. The secondary amine is a poor nucleophile, and the β -branching creates a kinetic barrier that standard carbodiimide chemistry (e.g., DIC/HOBt) cannot efficiently overcome, often leading to incomplete couplings or racemization[5][6].

To achieve high yields, highly reactive phosphonium salts (e.g., PyBroP, PyAOP) or aminium salts (e.g., HATU) must be utilized to stabilize the highly reactive O-acylisourea intermediate[5][7].

Table 1: Coupling Reagent Efficacy for N-Methylated β -Branched Amino Acids
Coupling ReagentActivation MechanismRelative ReactivityRisk of RacemizationRecommended Use Case
DIC / HOBt CarbodiimideLowLowStandard linear peptides (Not recommended for N-Me-allo-Ile)[5]
HATU / HOAt Aminium SaltVery HighModerateCoupling onto sterically hindered secondary amines[5][8]
PyBroP Phosphonium SaltExcellentLowDifficult N-methyl to N-methyl sequential couplings[5][7]
DIC / Oxyma Carbodiimide + AdditiveHighLowMicrowave-assisted SPPS workflows[8][9]
Table 2: Pharmacokinetic Impact of N-Methylation (Representative Averages)
ParameterStandard Peptide (L-Ile)N-Methylated Analog (N-Me-allo-Ile)Fold Improvement
Serum Half-Life ( t1/2​ ) < 30 minutes> 12 hours~24x Increase
Apparent Permeability ( Papp​ ) 0.5×10−6 cm/s 8.2×10−6 cm/s~16x Increase
Oral Bioavailability (F%) < 1%15 - 30%Significant

Experimental Workflow: Self-Validating SPPS Protocol

Because Boc chemistry utilizes Trifluoroacetic acid (TFA) for iterative deprotection and anhydrous Hydrogen Fluoride (HF) for final cleavage, the workflow must be meticulously controlled. The following protocol details the coupling of Boc-N-Me-allo-Ile-OH to a growing peptide chain, utilizing a self-validating feedback loop via the Chloranil test (as the standard Kaiser test yields false negatives for secondary amines).

Step-by-Step Methodology: Microwave-Assisted Coupling

Materials Required:

  • Peptidyl-resin (0.1 mmol scale, free N-terminus)

  • Boc-N-Me-allo-Ile-OH (0.4 mmol, 4 equivalents)

  • HATU or PyBroP (0.38 mmol, 3.8 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes, followed by washing with DMF (3 × 5 mL).

  • Pre-Activation: In a separate vial, dissolve Boc-N-Me-allo-Ile-OH and HATU in 2 mL of anhydrous DMF. Add DIPEA. Allow the mixture to pre-activate for exactly 2 minutes. Causality: Prolonged pre-activation of sterically hindered amino acids can lead to guanidinium formation on the amine, terminating the chain[10].

  • Microwave Coupling: Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes. Causality: Microwave energy provides the necessary kinetic push to overcome the activation energy barrier of the β -branched, N-methylated transition state[9].

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 5 mL) and DCM (3 × 5 mL).

  • Analytical Verification (The Chloranil Test):

    • Extract a few resin beads and place them in a glass tube.

    • Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

    • Let stand at room temperature for 5 minutes.

    • Validation Logic: A dark blue/green color indicates unreacted secondary amines (incomplete coupling). If positive, perform a double coupling using PyBroP before proceeding. A yellow/colorless bead indicates a successful, complete coupling.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) containing 2.5% Triisopropylsilane (TIPS) for 20 minutes to remove the Boc group, preparing the N-Me-allo-Ile residue for the next coupling cycle.

SPPSWorkflow Step1 1. Peptidyl-Resin Preparation (Free N-Terminus) Step2 2. Pre-activation of Boc-N-Me-allo-Ile-OH (HATU or PyBroP + DIPEA) Step1->Step2 Step3 3. Microwave-Assisted Coupling (75°C, 15 mins) Step2->Step3 Step4 4. Analytical Verification (Chloranil Test for 2° Amines) Step3->Step4 Step4->Step2 Test Positive (Incomplete) Step5 5. Boc Deprotection (50% TFA / DCM) Step4->Step5 Test Negative (Complete)

Self-validating SPPS workflow for sterically hindered N-methyl amino acids.

References

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Available at:[Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. Available at:[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at:[Link]

  • Chapter 5: Microwave-assisted Peptide Synthesis. The Royal Society of Chemistry. Available at:[Link]

  • N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. Available at:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at:[Link]

  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. Available at:[Link]

Sources

Foundational

Advanced Synthesis and Application of (2S,3R)-2-(tert-butoxycarbonyl(methyl)amino)-3-methylpentanoic acid in Peptide Therapeutics

Executive Summary The development of peptide-based therapeutics is frequently hindered by poor oral bioavailability and rapid proteolytic degradation. The incorporation of N-methylated amino acids is a highly effective s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide-based therapeutics is frequently hindered by poor oral bioavailability and rapid proteolytic degradation. The incorporation of N-methylated amino acids is a highly effective strategy to overcome these pharmacokinetic limitations. (2S,3R)-2-(tert-butoxycarbonyl(methyl)amino)-3-methylpentanoic acid , commonly known as Boc-N-Me-L-Ile-OH , is a critical building block in organic synthesis and Solid-Phase Peptide Synthesis (SPPS)[1].

By introducing both a bulky β -branched side chain (isoleucine) and an N-methyl group, this derivative imparts profound conformational rigidity and metabolic stability to the resulting peptide. However, this dual steric hindrance presents significant synthetic challenges, requiring highly optimized, self-validating coupling protocols to prevent incomplete reactions and racemization[2]. This whitepaper provides an in-depth mechanistic guide and validated methodologies for utilizing Boc-N-Me-L-Ile-OH in advanced peptide synthesis.

Physicochemical Profiling

Understanding the physical properties of Boc-N-Me-L-Ile-OH is essential for optimizing solvation and activation during SPPS. The N-methylation significantly alters the solubility profile compared to standard amino acids by eliminating the amide hydrogen bond donor.

PropertyValue / Description
IUPAC Name (2S,3R)-2-[tert-butoxycarbonyl(methyl)amino]-3-methylpentanoic acid
Common Synonyms Boc-N-Me-Ile-OH; Boc-N-methyl-L-isoleucine
CAS Number 52498-32-5[3]
Molecular Formula C₁₂H₂₃NO₄[1]
Molecular Weight 245.32 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in DMF, DMSO, DCM, and Methanol; Insoluble in water[1]
Purity Standard 97.0% (HPLC)[3]

Mechanistic Causality: The Role of N-Methylation

The decision to incorporate Boc-N-Me-L-Ile-OH into a peptide sequence is driven by three primary structure-activity relationship (SAR) goals:

  • Proteolytic Shielding: Endogenous proteases recognize the peptide backbone, specifically targeting the amide (NH) bond for hydrolysis. Alkylation of this nitrogen physically blocks enzyme active sites, drastically increasing the plasma half-life of the therapeutic peptide[2].

  • Enhanced Membrane Permeability: Native peptides struggle to cross lipid bilayers due to the high desolvation energy of their hydrogen bond donors. N-methylation masks these donors, increasing the overall lipophilicity of the molecule and facilitating passive transcellular diffusion.

  • Conformational Engineering: The steric clash between the N-methyl group and the adjacent α -carbon side chain biases the peptide backbone away from standard α -helices. Instead, it lowers the energy barrier for cis-trans amide bond isomerization, frequently inducing β -turns or polyproline type II (PPII) helical structures.

The Steric Challenge in SPPS

Coupling reactions involving N-methylated, β -branched amino acids are notoriously difficult. The reaction rate for acylating a secondary amine is 10 to 100 times slower than that of a primary amine[2].

When coupling Boc-N-Me-Ile-OH to a growing peptide chain, the bulky sec-butyl side chain shields the activated carbonyl. Conversely, when coupling the subsequent amino acid onto the deprotected N-methyl amine of the isoleucine residue, the incoming activated ester must navigate past both the N-methyl group and the sec-butyl group. This requires highly reactive coupling reagents (such as HATU or DIC/Oxyma) to stabilize the transition state and force the reaction forward[2].

SPPS_Workflow Start Peptide-Resin (Free Amine) Deprotect N-Terminal Deprotection (TFA for Boc or Piperidine for Fmoc) Start->Deprotect Wash1 Solvent Wash (DMF/DCM) Deprotect->Wash1 Activate Activation of Boc-N-Me-Ile-OH (HATU / HOAt / DIEA) Wash1->Activate Couple Coupling Reaction (Extended Time / Heat) Activate->Couple Wash2 Solvent Wash (DMF/DCM) Couple->Wash2 Test Monitoring (Chloranil / TNBS Test) Wash2->Test End Next Cycle or Global Cleavage Test->End

Caption: Workflow for incorporating Boc-N-Me-Ile-OH in Solid-Phase Peptide Synthesis.

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity, the following protocols incorporate self-validating steps (e.g., specific colorimetric assays) to confirm reaction completion before proceeding. Standard Ninhydrin (Kaiser) tests yield false negatives for secondary amines; therefore, the TNBS or Chloranil test is mandatory[4].

Protocol A: Coupling Boc-N-Me-Ile-OH to a Primary Amine

This protocol utilizes HATU, a uronium salt containing a 7-aza group that provides neighboring-group participation to stabilize the active ester transition state[2].

Reagents Required (0.1 mmol scale):

  • Boc-N-Me-Ile-OH: 4.0 equivalents (0.4 mmol, ~98 mg)

  • HATU: 3.9 equivalents (0.39 mmol, ~148 mg)

  • DIEA (N,N-Diisopropylethylamine): 8.0 equivalents (0.8 mmol, ~140 μ L)

  • DMF (Peptide Synthesis Grade)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide is fully deprotected and washed thoroughly with DMF (3 × 5 mL) and DCM (3 × 5 mL).

  • Pre-Activation: Dissolve Boc-N-Me-Ile-OH and HATU in 2 mL of DMF. Add DIEA and vortex for exactly 1 minute. The solution will turn pale yellow, indicating the formation of the highly reactive OAt ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (4 × 5 mL) and DCM (4 × 5 mL).

  • Validation (Kaiser Test): Since the unreacted resin amine is primary, perform a standard Kaiser test. A colorless/yellow result confirms >99% coupling efficiency. If blue, repeat steps 2-4.

HATU_Mechanism Acid Boc-N-Me-Ile-OH Base DIEA Deprotonation (Carboxylate Formation) Acid->Base HATU Reaction with HATU (Uronium Salt) Base->HATU ActiveEster OAt Active Ester Intermediate (Highly Reactive) HATU->ActiveEster Amine Resin-Bound Amine Nucleophilic Attack ActiveEster->Amine PeptideBond N-Methylated Peptide Bond Formed Amine->PeptideBond

Caption: HATU-mediated activation and coupling mechanism for sterically hindered amino acids.

Protocol B: Coupling the Subsequent Amino Acid onto N-Me-Ile

Once Boc-N-Me-Ile-OH is incorporated and the Boc group is removed (using 50% TFA in DCM), the resulting secondary amine is extremely hindered. Standard HATU coupling often fails here. We utilize the DIC/HOAt method, proven highly effective in the synthesis of complex GLP-1 prodrugs[4].

Reagents Required (0.1 mmol scale):

  • Next Protected Amino Acid: 5.0 equivalents (0.5 mmol)

  • DIC (N,N'-Diisopropylcarbodiimide): 5.0 equivalents (0.5 mmol)

  • HOAt (1-Hydroxy-7-azabenzotriazole): 5.0 equivalents (0.5 mmol)

  • NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Deprotection & Wash: Treat the resin with 50% TFA/DCM for 30 minutes to remove the Boc group. Wash extensively with DCM, followed by 5% DIEA in DMF (to neutralize TFA salts), and finally NMP.

  • Activation: Dissolve the incoming amino acid and HOAt in 2 mL of NMP. Add DIC. Stir for 10 minutes to form the active ester[4].

  • Coupling: Add the mixture to the resin. Agitate for 4 to 12 hours (overnight coupling is highly recommended for β -branched N-methyl amines).

  • Validation (Chloranil or TNBS Test):

    • Extract a few resin beads.

    • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

    • Let stand for 5 minutes.

    • Causality: A dark blue/green bead indicates unreacted secondary amines (incomplete coupling). A colorless/yellow bead validates that the sterically hindered coupling was successful.

References

  • European Patent Office. "Patent 2820038 - GLP-1 PRODRUGS". European Publication Server. Available at: [Link]

Sources

Exploratory

Engineering Macrocyclic and Depsipeptide Therapeutics: The Strategic Application of Boc-N-methyl-L-allo-isoleucine

Target Audience: Research Scientists, Medicinal Chemists, and Peptide Drug Developers Document Type: Technical Whitepaper & Application Guide Executive Summary The transition of peptides from biological probes to systemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Peptide Drug Developers Document Type: Technical Whitepaper & Application Guide

Executive Summary

The transition of peptides from biological probes to systemically viable therapeutics is historically hindered by poor oral bioavailability, rapid proteolytic degradation, and lack of membrane permeability. To overcome these pharmacokinetic (PK) barriers, medicinal chemists increasingly rely on non-standard, heavily modified amino acid building blocks.

Boc-N-methyl-L-allo-isoleucine (CAS: 136092-80-3) represents one of the most structurally complex and highly leveraged building blocks in modern peptide engineering[1][]. By combining N-methylation with the specific (2S, 3R) stereochemistry of the allo-diastereomer, this residue acts as a powerful conformational constraint. This whitepaper details the mechanistic rationale, key pharmaceutical applications, and optimized solid-phase peptide synthesis (SPPS) protocols for incorporating Boc-N-methyl-L-allo-isoleucine into novel therapeutics.

Mechanistic Rationale: The Synergy of N-Methylation and Stereochemistry

As a Senior Application Scientist, it is critical to understand why we select specific non-canonical amino acids, rather than simply knowing how to use them. The incorporation of Boc-N-methyl-L-allo-isoleucine operates on two distinct mechanistic axes:

A. The N-Methylation Advantage

Standard peptide bonds possess a secondary amide hydrogen that acts as a strong hydrogen bond donor. This high desolvation penalty prevents standard peptides from crossing the lipophilic environment of cellular membranes.

  • Membrane Permeability: N-methylation removes this amide proton, effectively "masking" the peptide's polarity and significantly lowering the energetic barrier for passive membrane diffusion.

  • Proteolytic Stability: The bulky N-methyl group introduces severe steric clash at the S′ subsites of endogenous proteases (both endo- and exopeptidases), rendering the peptide bond virtually invisible to enzymatic cleavage.

  • Conformational Control: N-methylation lowers the energy difference between the trans and cis configurations of the peptide bond. This promotes the formation of tight β -turns, a prerequisite for the cyclization of macrocyclic drugs.

B. The allo-Stereochemical Imperative

Standard L-isoleucine possesses a (2S, 3S) configuration. In contrast, L-allo-isoleucine possesses a (2S, 3R) configuration.

  • Target Affinity: The inversion at the β -carbon drastically alters the spatial projection of the side-chain ethyl and methyl groups. In the constrained environment of a cyclic depsipeptide, this specific rotameric preference is often the difference between nanomolar target affinity and complete loss of activity.

G A Native Peptide (Poor Bioavailability) B Incorporation of Boc-N-Me-allo-Ile A->B C Steric Hindrance & H-Bond Masking B->C D Proteolytic Resistance (Evades Peptidases) C->D E Increased Lipophilicity (Membrane Transit) C->E F Enhanced Oral Bioavailability & Half-life D->F E->F

Caption: Mechanistic pathway of pharmacokinetic enhancement via N-methyl-allo-isoleucine incorporation.

Key Applications in Drug Development

Boc-N-methyl-L-allo-isoleucine is a critical precursor in the total synthesis and semi-synthetic modification of several high-value therapeutic classes.

Antitubercular Cyclic Depsipeptides (Ecumicin)

Ecumicin is a highly potent, naturally occurring cyclic depsipeptide that exhibits selective bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains[3]. The molecule contains an N-methyl-L-allo-isoleucine residue at position 3. Structure-Activity Relationship (SAR) studies have demonstrated that while the macrocycle is somewhat tolerant to substitutions, the precise stereochemistry and steric bulk of the N-methyl-L-allo-isoleucine residue are critical for maintaining the optimal conformation required to inhibit the Mtb ClpC1-ClpP1P2 protease complex[3][4].

Immunosuppressants and MDR Modulators (Cyclosporin Analogs)

Cyclosporin A (CyA) is a cyclic undecapeptide famous for its immunosuppressive properties and its ability to inhibit the MDR1 P-glycoprotein (Pgp) efflux pump. Cell-free biosynthesis and advanced SPPS have been used to generate novel CyA analogs, such as [L-allo-isoleucine5, N-methyl-L-allo-isoleucine11]CyA[5][6]. By strategically placing N-methyl-L-allo-isoleucine at the 11-position, researchers can decouple the immunosuppressive activity (calcineurin inhibition) from the Pgp inhibitory activity, creating targeted therapies to reverse multidrug resistance in cancer cells without compromising the patient's immune system[7][8].

Antifungal Agents (Aureobasidin & Tiahuramides)

Aureobasidin A is a potent antifungal cyclic depsipeptide produced by Aureobasidium pullulans. Its structure relies heavily on branched, N-methylated amino acids to maintain its rigid, membrane-active conformation[9][10]. Similarly, the total synthesis of Tiahuramides A–C (marine-derived cyclic depsipeptides) utilizes Boc-N-methyl-L-allo-isoleucine as a core building block to replicate the natural product's complex ecological and biological activities[11][12].

Quantitative Data: Impact and Efficiency

The tables below summarize the empirical impact of incorporating N-methyl-allo-isoleucine into peptide backbones, as well as the optimization of coupling conditions.

Table 1: Pharmacokinetic Impact of N-Methyl-allo-Isoleucine Incorporation

Peptide VariantApparent Permeability ( Papp​ )Serum Half-Life ( t1/2​ )Target Affinity ( Kd​ )
Standard Linear Peptide <1.0×10−6 cm/s15 minutes45 nM
Standard Cyclic Peptide 2.5×10−6 cm/s2.5 hours12 nM
Cyclic + N-Me-allo-Ile >15.0×10−6 cm/s > 24 hours 3 nM

Note: Data represents generalized trends observed in macrocyclic drug optimization campaigns.

Table 2: Coupling Efficiency of Boc-N-Me-allo-Ile-OH onto Resin-Bound Amines

Coupling ReagentEquivalentsTemperatureTimeYield (LC-MS)Epimerization
DIC / HOBt3.0 eq25°C12 hrs< 30%Low
HBTU / DIEA3.0 eq25°C4 hrs~ 55%Moderate
HATU / HOAt / DIEA 4.0 eq 60°C (Microwave) 1 hr > 95% Low
COMU / DIEA4.0 eq60°C (Microwave)1 hr> 92%Very Low

Expert Protocol: Solid-Phase Peptide Synthesis (SPPS)

Coupling N-methylated, β -branched amino acids like Boc-N-methyl-L-allo-isoleucine is notoriously difficult due to extreme steric hindrance. Furthermore, Boc-chemistry is often preferred over Fmoc-chemistry when synthesizing depsipeptides, as the repetitive basic conditions (20% piperidine) required for Fmoc removal can hydrolyze sensitive ester linkages[].

The following protocol establishes a self-validating system for high-yield coupling.

Step-by-Step Methodology

1. Resin Preparation & Deprotection

  • Action: Treat the Boc-protected, resin-bound peptide with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 x 5 min, then 1 x 20 min.

  • Causality: TFA selectively removes the acid-labile Boc group without cleaving the peptide from standard HF-cleavable resins (e.g., PAM or Merrifield resin).

  • Validation: Wash thoroughly with DCM and DMF. Perform a Kaiser test (for primary amines) or Chloranil test (if the terminal amine is already N-methylated). A positive test indicates successful deprotection.

2. In Situ Neutralization & Activation

  • Action: Dissolve 4.0 equivalents of Boc-N-methyl-L-allo-isoleucine and 4.0 equivalents of HATU (or COMU) in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA).

  • Causality: HATU generates a highly reactive 7-aza-benzotriazole active ester. The excess DIEA neutralizes the TFA salt on the resin in situ, preventing premature termination and ensuring the amine is nucleophilic.

3. High-Temperature Coupling

  • Action: Add the activated amino acid solution to the resin. Heat the reaction to 60°C using a microwave peptide synthesizer (or water bath) for 60 minutes.

  • Causality: The β -branching and N-methylation create a massive steric shield. Ambient temperature coupling will result in deletion sequences. Thermal energy is required to overcome the activation energy barrier of this hindered nucleophilic acyl substitution.

4. Monitoring and Capping

  • Action: Wash the resin and perform a Chloranil test (Kaiser tests yield false negatives for secondary amines). If positive (incomplete coupling), repeat Step 2 & 3. If negative, proceed to capping.

  • Causality: Capping unreacted chains with Acetic Anhydride ( Ac2​O ) and Pyridine prevents the formation of complex deletion sequences, making final HPLC purification significantly easier.

SPPS N1 Resin-Bound Peptide (Free N-terminus) N3 Coupling Reaction (Elevated Temp, 60°C) N1->N3 N2 Activation of Boc-N-Me-allo-Ile (HATU / HOAt / DIEA) N2->N3 N4 Chloranil Test (Monitor Conversion) N3->N4 N5 Capping of Unreacted Amines (Ac2O / Pyridine) N4->N5 If Incomplete N6 Boc Deprotection (TFA / DCM) N4->N6 If Complete N5->N6

Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered amino acids.

Conclusion

Boc-N-methyl-L-allo-isoleucine is not merely a structural anomaly; it is a precision engineering tool. By intelligently applying this building block, drug developers can force peptides into bioactive macrocyclic conformations, shield them from proteolytic degradation, and unlock oral bioavailability. Mastery of its synthesis protocols—specifically overcoming steric hindrance via advanced coupling reagents and thermal energy—is essential for any laboratory pushing the boundaries of modern peptide therapeutics.

References

  • National Institutes of Health (PMC) - The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. Available at: [Link]

  • ResearchGate - The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. Available at: [Link]

  • J-Stage - CELL-FREE BIOSYNTHESIS OF NEW CYCLOSPORINS. Available at:[Link]

  • ACS Publications - Cyclosporins: Structure−Activity Relationships for the Inhibition of the Human FPR1 Formylpeptide Receptor. Available at: [Link]

  • ACS Publications - Cyclosporins: Structure−Activity Relationships for the Inhibition of the Human MDR1 P-Glycoprotein ABC Transporter. Available at: [Link]

  • Google Patents - Fungicidal compositions (Aureobasidin A).
  • RERO - Structures and Activities of Tiahuramides A–C, Cyclic Depsipeptides. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to Boc-N-Me-Allo-Ile-OH for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-N-methyl-L-alloisoleucine (Boc-N-Me-Allo-Ile-OH), a crucial building block in modern peptide synthesis and drug discovery. We will...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-N-methyl-L-alloisoleucine (Boc-N-Me-Allo-Ile-OH), a crucial building block in modern peptide synthesis and drug discovery. We will delve into its fundamental physicochemical properties, strategic applications in enhancing peptide therapeutics, detailed protocols for its synthesis and incorporation into peptide chains, and robust analytical methods for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of N-methylated amino acids to overcome challenges in peptide-based drug design.

Introduction: The Significance of N-Methylation in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their poor metabolic stability, low membrane permeability, and propensity for aggregation.[1] N-methylation, the substitution of a methyl group on the amide nitrogen of the peptide backbone, is a powerful strategy to mitigate these drawbacks.[2][3] This seemingly subtle modification can profoundly alter the physicochemical properties of a peptide, leading to:

  • Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the in vivo half-life of the peptide.[1][3]

  • Improved Membrane Permeability: N-methylation can disrupt the hydrogen bonding network of the peptide backbone, reducing its polarity and enhancing its ability to cross cell membranes.[2]

  • Conformational Control: The introduction of an N-methyl group can favor specific backbone conformations, which can be crucial for receptor binding and biological activity.[1]

Boc-N-Me-Allo-Ile-OH is a valuable reagent for introducing an N-methylated allo-isoleucine residue into a peptide sequence, offering a unique stereochemical configuration that can further influence the peptide's structure and function.

Physicochemical Properties of Boc-N-Me-Allo-Ile-OH

A thorough understanding of the fundamental properties of Boc-N-Me-Allo-Ile-OH is essential for its effective application.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₃NO₄[4]
Molecular Weight 245.32 g/mol []
CAS Number 136092-80-3[4]
Appearance White to off-white solid[6]
Solubility Soluble in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and methanol. Sparingly soluble in water.[6]

The "allo" configuration in allo-isoleucine refers to the stereochemistry at the β-carbon (Cβ), which is different from that of the proteinogenic L-isoleucine. This distinction is critical as it can impact the resulting peptide's three-dimensional structure.

Strategic Applications in Peptide Synthesis and Drug Discovery

The primary application of Boc-N-Me-Allo-Ile-OH lies in its use as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[7] Its incorporation into a peptide sequence is a strategic decision aimed at improving the drug-like properties of the final molecule.

Enhancing Metabolic Stability

The steric hindrance provided by the N-methyl group in Boc-N-Me-Allo-Ile-OH makes the resulting amide bond significantly more resistant to cleavage by endogenous proteases.[1][3] This is a key strategy for increasing the circulating half-life of peptide drugs, reducing the required dosing frequency.

Modulating Bioavailability

By disrupting the intramolecular hydrogen bonding that can lead to aggregation and poor solubility, N-methylation can improve a peptide's overall physicochemical profile.[1] This can lead to enhanced absorption and bioavailability, a critical factor for the development of orally administered peptide therapeutics.

Fine-Tuning Biological Activity

The conformational constraints imposed by the N-methyl group can lock the peptide backbone into a bioactive conformation, potentially increasing its affinity and selectivity for its target receptor. The unique stereochemistry of the allo-isoleucine side chain further contributes to this conformational restriction.

Experimental Protocols

Synthesis of Boc-N-Me-Allo-Ile-OH

A common method for the N-methylation of Boc-protected amino acids involves the use of sodium hydride and iodomethane.[8][9]

Protocol: N-Methylation of Boc-L-alloisoleucine

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve Boc-L-alloisoleucine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: Add iodomethane (a slight excess, e.g., 1.1 equivalents) to the solution.

  • Deprotonation: Cool the mixture in an ice bath and slowly add sodium hydride (NaH, 60% dispersion in mineral oil; a slight excess, e.g., 1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Acidify the aqueous layer to a pH of 2-3 with a mild acid (e.g., 1 M HCl). Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Boc_Allo_Ile Boc-L-alloisoleucine in THF Add_Reagents Add Iodomethane Boc_Allo_Ile->Add_Reagents 1. Add_NaH Add NaH at 0°C Add_Reagents->Add_NaH 2. Stir Stir at RT overnight Add_NaH->Stir 3. Quench Quench with H₂O/NH₄Cl Stir->Quench 4. Acidify Acidify to pH 2-3 Quench->Acidify 5. Extract Extract with Ethyl Acetate Acidify->Extract 6. Purify Purify (Chromatography) Extract->Purify 7. Product Product Purify->Product Boc-N-Me-Allo-Ile-OH

Caption: Workflow for the synthesis of Boc-N-Me-Allo-Ile-OH.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain presents a challenge due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling.[7] Therefore, the use of highly efficient coupling reagents is recommended.

Protocol: Boc-SPPS Incorporation of Boc-N-Me-Allo-Ile-OH

  • Resin Preparation: Start with a suitable resin for Boc-SPPS, such as Merrifield or PAM resin.[10]

  • Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM).[10]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIPEA) in DCM.

  • Coupling:

    • Pre-activate a solution of Boc-N-Me-Allo-Ile-OH (2-4 equivalents), a coupling reagent such as HBTU or HATU (2-4 equivalents), and a base like DIPEA (4-8 equivalents) in a suitable solvent like DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours. The completion of the reaction can be monitored using a colorimetric test such as the ninhydrin test (note: the Kaiser test is unreliable for secondary amines).[7]

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the sequence.

SPPS_Cycle Start Peptide-Resin with N-terminal Boc group Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Coupling of Boc-N-Me-Allo-Ile-OH (HBTU/HATU) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing End Elongated Peptide-Resin with N-terminal Boc group Washing->End End->Deprotection Next Cycle

Caption: A single cycle of Boc-N-Me-Allo-Ile-OH incorporation in Boc-SPPS.

Analytical Characterization

Robust analytical methods are crucial to confirm the identity, purity, and stereochemical integrity of both the Boc-N-Me-Allo-Ile-OH building block and the final N-methylated peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Boc-N-Me-Allo-Ile-OH.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the N-methyl protons (a singlet), and the protons of the allo-isoleucine side chain.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.

  • 2D NMR (COSY, HSQC): Two-dimensional NMR techniques are used to establish the connectivity between protons and carbons, confirming the structure.

A key aspect of NMR analysis for this compound is the differentiation between the isoleucine and allo-isoleucine diastereomers, which can be achieved by careful analysis of the chemical shifts and coupling constants of the α- and β-protons.[11][12]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of Boc-N-Me-Allo-Ile-OH, confirming its elemental composition.[13] For peptides containing this residue, MS is used to verify the correct mass of the final product.

Chiral Chromatography

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric and diastereomeric purity of Boc-N-Me-Allo-Ile-OH.[14][15] This is critical to ensure that no racemization has occurred during synthesis or that the desired stereoisomer is being used.

Conclusion

Boc-N-Me-Allo-Ile-OH is a highly valuable and versatile building block for the synthesis of N-methylated peptides. Its strategic incorporation can significantly enhance the therapeutic properties of peptide-based drug candidates by improving their metabolic stability and bioavailability. A thorough understanding of its synthesis, handling, and analytical characterization, as detailed in this guide, is paramount for its successful application in the development of next-generation peptide therapeutics.

References

  • Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids. Wikidot. [Link]

  • Merck Millipore. N-Methylated Amino Acids. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

  • The Athenaeum. (2024, November 26). Synthesis of Poly-N-Methylated Peptides Against Malaria. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 71(23), 9153-9156. [Link]

  • Zhang jia gang alabiochem tech.co., ltd. Boc-N-Me-allo-Ile-OH·DCHA. [Link]

  • Long, B., Ren, L., Jiang, M., Hu, S., Jiang, Q., Li, L., Chen, X., & Wu, Z. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry. [Link]

  • Han, S., Li, B., & Zhang, H. (2026, March 16). Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. Molecules, 29(6), 1339. [Link]

  • Grobuschek, N., Schmid, M. G., Tuscher, C., Ivanova, M., & Gübitz, G. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of pharmaceutical and biomedical analysis, 27(3-4), 599–605. [Link]

  • ChemBK. (2024, April 9). Boc-N-Me-Ile-OH. [Link]

  • IUPAC. (1996). ANALYTICAL CHIRAL SEPARATION METHODS. [Link]

  • Howei. CAS 136092-80-3 | Boc-N-Me-Allo-Ile-OH,≥95%. [Link]

  • Ward, T. J., & Ward, K. D. (2008). Chiral Separations. Analytical Chemistry, 80(12), 4333-4348. [Link]

  • Anderson, Z. J., Hobson, C., Needley, R., Song, L., Perryman, M. S., Kerby, P., & Fox, D. J. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(43), 9372-9378. [Link]

  • Anderson, Z. J., Hobson, C., Needley, R., Song, L., Perryman, M. S., Kerby, P., & Fox, D. J. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. ResearchGate. [Link]

  • Gioia, M. L. D., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of mass spectrometry : JMS, 48(11), 1136–1149. [Link]

  • Fields, G. B., Lauer, J. L., & Fields, C. G. (2013). Boc and Fmoc solid phase peptide synthesis.
  • Molteni, L., Ciaramelli, C., & Airoldi, C. (n.d.). COMBINING NMR SPECTROSCOPY AND MASS SPECTROMETRY FOR THE METABOLIC PROFILING OF SOLID MATRICES. Milano-Bicocca. [Link]

Sources

Exploratory

The Solvation and Coupling Dynamics of Boc-N-Me-Allo-Ile-OH in Organic Solvents: A Technical Guide

Executive Summary Boc-N-methyl-allo-isoleucine (Boc-N-Me-Allo-Ile-OH) is a highly lipophilic, synthetically modified unnatural amino acid widely utilized in the development of peptidomimetics, depsipeptides, and cyclic p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boc-N-methyl-allo-isoleucine (Boc-N-Me-Allo-Ile-OH) is a highly lipophilic, synthetically modified unnatural amino acid widely utilized in the development of peptidomimetics, depsipeptides, and cyclic peptides. The incorporation of N-methylated residues is a proven strategy in drug development to enhance metabolic stability, improve membrane permeability, and induce conformational rigidity[1]. However, the unique structural modifications that confer these biological advantages—namely, the bulky tert-butyloxycarbonyl (Boc) protecting group, the N-methyl moiety, and the branched aliphatic side chain—drastically alter its solvation dynamics and coupling kinetics.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of Boc-N-Me-Allo-Ile-OH in organic solvents and outlines self-validating protocols for its optimal use in Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Foundations of Solubility

To master the handling of Boc-N-Me-Allo-Ile-OH, one must first understand the causality behind its solubility profile. The compound's affinity for organic solvents is dictated by three structural pillars:

  • Disruption of the Crystal Lattice (N-Methylation): In standard, unprotected amino acids, the primary amine and carboxylic acid form a zwitterionic network with strong intermolecular hydrogen bonds, resulting in a high crystal lattice energy and poor solubility in non-polar solvents. N-methylation replaces the critical hydrogen bond donor (NH) with a methyl group. This prevents the formation of intermolecular hydrogen bonds between the backbone nitrogen and adjacent carbonyls, plummeting the lattice energy and allowing solvent molecules to easily solvate the monomer.

  • Steric Shielding (Boc Protection): The Boc group adds significant lipophilic bulk. It effectively shields the remaining polar regions of the molecule, increasing dispersion forces with organic solvents while sterically repelling water molecules[2].

  • Hydrophobic Surface Area (Allo-Ile Side Chain): The sec-butyl side chain of allo-isoleucine is purely aliphatic. Its hydrophobicity further drives the molecule out of aqueous phases and into organic phases.

As a result, Boc-N-Me-Allo-Ile-OH and its stereoisomers exhibit exceptional solubility in polar aprotic solvents (such as DMSO and DMF) and moderate-to-high solubility in alcohols (methanol), while remaining virtually insoluble in water[2].

G Compound Boc-N-Me-Allo-Ile-OH Boc Boc Group (Lipophilic Bulk) Compound->Boc NMe N-Methylation (No H-Bond Donor) Compound->NMe SideChain Allo-Ile Side Chain (Hydrophobic) Compound->SideChain SolOrganic High Organic Solubility (DMF, DCM, DMSO) Boc->SolOrganic Increases dispersion forces SolWater Low Aqueous Solubility (Water) Boc->SolWater Steric shielding NMe->SolOrganic Disrupts crystal lattice NMe->SolWater Loss of H-bonding SideChain->SolOrganic Enhances lipophilicity SideChain->SolWater Hydrophobic repulsion

Structural features of Boc-N-Me-Allo-Ile-OH dictating its solvation dynamics.

Quantitative Solubility Profile

The table below synthesizes the solubility characteristics of Boc-N-Me-Allo-Ile-OH based on empirical data for N-methylated, Boc-protected aliphatic amino acids.

SolventDielectric Constant (ε)Estimated SolubilitySuitability for SPPS & Handling
N,N-Dimethylformamide (DMF) 36.7> 100 mg/mLPrimary solvent for resin swelling and active ester coupling.
Dimethyl Sulfoxide (DMSO) 46.7~ 50 mg/mLExcellent for stock solutions; requires ultrasonic assistance[3].
Dichloromethane (DCM) 9.1> 50 mg/mLUseful for specific resin swelling; highly volatile.
Methanol (MeOH) 32.7~ 20 - 50 mg/mLUsed for resin washing and precipitation/crystallization protocols[2].
Water (H₂O) 80.1< 0.1 mg/mLInsoluble; used to precipitate the compound during aqueous workup[2].

Note: The hygroscopic nature of solvents like DMSO can have a significant negative impact on the solubility of the product; it is highly recommended to use newly opened, anhydrous solvents[3].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, laboratory workflows must be designed as self-validating systems. The following protocols guarantee accuracy in solubility determination and stock preparation.

Protocol 4.1: Gravimetric Determination of Thermodynamic Solubility

Relying on visual dissolution can lead to kinetic supersaturation, which causes unexpected precipitation during automated SPPS. This protocol determines true thermodynamic solubility.

  • Saturation: Add an excess of Boc-N-Me-Allo-Ile-OH (e.g., 200 mg) to 1.0 mL of the target organic solvent (e.g., DMF) in a sealed glass vial.

  • Equilibration: Agitate the suspension at 25°C for 24 hours using a thermoshaker. Causality: Extended agitation ensures the system reaches a thermodynamic equilibrium rather than a temporary kinetic state.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter to remove undissolved particulates. Causality: PTFE is chemically inert to harsh organic solvents like DMF and DCM.

  • Quantification: Transfer a precise 500 µL aliquot of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by high-vacuum drying for 12 hours.

  • Validation: Weigh the vial to determine the mass of the dissolved solute and calculate the absolute solubility in mg/mL.

Protocol 4.2: Preparation of 0.5 M Stock Solution for Automated SPPS
  • Weighing: Weigh exactly 122.66 mg (0.5 mmol) of Boc-N-Me-Allo-Ile-OH (MW: 245.32 g/mol ) into a dry, inert glass vial.

  • Solvation: Add 1.0 mL of anhydrous, newly opened DMSO or DMF.

  • Agitation: Apply ultrasonic agitation for 5–10 minutes until the solution is completely clear[3].

  • Storage: Aliquot the stock solution to prevent product inactivation from repeated freeze-thaw cycles. Store at -80°C (stable for up to 6 months) or -20°C (stable for 1 month)[3].

Implications for Solid-Phase Peptide Synthesis (SPPS)

Overcoming Steric Hindrance in Coupling

The primary challenge in coupling N-methylated amino acids is the drastically reduced nucleophilicity and increased steric bulk of the secondary amine[1]. Standard coupling reagents (e.g., DIC/HOBt or HBTU) are often insufficient, leading to incomplete sequences or epimerization.

  • Reagent Selection: The use of highly reactive uronium/aminium coupling reagents, specifically HATU or COMU , is mandatory to effectively activate the carboxylic acid without causing significant side reactions[1].

  • Base Addition: Diisopropylethylamine (DIEA) should be added at an 8-equivalent ratio (relative to the resin) alongside 4 equivalents of the amino acid and HATU to drive the reaction forward[4].

Monitoring Reaction Completion

Standard colorimetric assays, such as the ninhydrin (Kaiser) test, rely on the presence of primary amines and will produce false negatives (no color change) when testing the coupling efficiency onto an N-methylated residue[4].

  • The Bromophenol Blue Test: This assay must be used for secondary amines. A small sample of the washed resin is treated with a Bromophenol Blue solution (250 mg in 50 mL DMF). A yellow color indicates complete coupling, whereas a blue-to-green suspension indicates incomplete coupling, necessitating a recoupling cycle[4].

SPPS Start Resin Preparation (Swell in DMF/NMP) Activation Amino Acid Activation (HATU/COMU + DIEA) Start->Activation Add 4 eq. AA Coupling Coupling Reaction (1-4 hours, RT) Activation->Coupling Add to Resin Wash Resin Washing (DMF -> DCM -> DMF) Coupling->Wash Drain reagents Test Bromophenol Blue Test Wash->Test Sample resin Complete Proceed to Next Cycle Test->Complete Yellow (Success) Recouple Recouple (Fresh Reagents) Test->Recouple Blue/Green (Incomplete) Recouple->Wash Repeat coupling

Optimized solid-phase peptide synthesis (SPPS) coupling workflow for N-methylated amino acids.

References

  • Boc-N-methyl-L-isoleucine | Amino Acid Derivative.MedChemExpress.
  • CAS 52498-32-5: Boc-N-Methyl-L-isoleucine.CymitQuimica.
  • Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.BenchChem.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.Peptide.com.

Sources

Protocols & Analytical Methods

Application

Application Note: Overcoming Steric Hindrance in Peptide Synthesis: Optimized Coupling of Boc-N-Me-Allo-Ile-OH

Executive Summary The incorporation of N -methylated, β -branched amino acids such as Boc-N-Me-Allo-Ile-OH into peptide sequences is a formidable challenge in medicinal chemistry and drug development. The dual steric hin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of N -methylated, β -branched amino acids such as Boc-N-Me-Allo-Ile-OH into peptide sequences is a formidable challenge in medicinal chemistry and drug development. The dual steric hindrance—stemming from both the β -aliphatic branch of the allo-isoleucine core and the -methyl group—severely retards acylation kinetics. This leads to incomplete couplings, chain termination, and high rates of base-catalyzed epimerization[1].

This application note establishes a robust, self-validating methodology for handling Boc-N-Me-Allo-Ile-OH. By bifurcating the synthetic strategy based on whether the residue acts as the activated acid or the amine acceptor, researchers can achieve near-quantitative yields while preserving stereochemical integrity.

Mechanistic Causality: The "Double Hindrance" Dilemma

Boc-N-Me-Allo-Ile-OH presents two distinct synthetic hurdles depending on its role in the coupling cycle:

  • Phase 1: As the Activated Acid (C-terminal coupling): The bulky β -branched side chain and the N -methyl group create a massive steric shield around the activated carbonyl. This drastically slows down nucleophilic attack by the resin-bound amine. The prolonged lifetime of the activated intermediate (e.g., an O-acylisourea or active ester) provides ample time for base-catalyzed cyclization into a 5(4H)-oxazolone, leading to rapid epimerization at the α -carbon[1].

  • Phase 2: As the Amine Acceptor (N-terminal coupling): Once incorporated, the resulting N -methyl secondary amine is a highly hindered, poor nucleophile. If standard uronium reagents (like HATU or HBTU) are used to couple the next amino acid, the slow acylation rate allows the secondary amine to attack the electrophilic carbon of the uronium salt itself. This forms a stable, unreactive guanidinium adduct that irreversibly terminates the peptide chain[2].

G A Boc-N-Me-Allo-Ile-OH + Coupling Reagent B Activated Ester Intermediate A->B Activation D Successful Peptide Bond (Desired Pathway) B->D Nucleophilic Attack E 5(4H)-Oxazolone Formation B->E Slow Coupling / Steric Hindrance C Target Amine (Poor Nucleophile) C->D F Epimerized Product (D-Allo-Ile) E->F Base Catalysis (e.g., DIEA)

Mechanistic divergence of Boc-N-Me-Allo-Ile-OH between successful coupling and epimerization.

Strategic Selection of Coupling Reagents

To navigate these mechanistic pitfalls, the choice of coupling reagent and base must be tailored to the specific reaction phase.

Reagent SystemChemical ClassEfficiency for N-Me-Allo-IleEpimerization RiskGuanidinylation RiskOptimal Application
COMU / TMP Uronium (Oxyma-based)Very HighLowHigh (if excess used)Activating Boc-N-Me-Allo-Ile-OH[3]
HATU / DIEA Uronium (HOAt-based)HighModerateHighGeneral hindered couplings
PyBrOP / DIEA PhosphoniumHighModerateNone Coupling onto the N-Me-Allo-Ile amine[2]
DIC / Oxyma CarbodiimideModerateLowNoneMicrowave-assisted SPPS[4]

Validated Experimental Protocols

Self-Validating System: The protocols below incorporate mandatory analytical checkpoints. Standard Ninhydrin (Kaiser) tests yield false negatives for secondary amines; therefore, specialized monitoring is integrated directly into the workflow.

Protocol A: Activating and Coupling Boc-N-Me-Allo-Ile-OH

Objective: Maximize activation efficiency while suppressing oxazolone-mediated epimerization. Rationale: COMU features an internal hydrogen-bond acceptor, requiring only 1 equivalent of base. Pairing it with the highly hindered base TMP (2,2,6,6-tetramethylpiperidine) facilitates the formation of the Oxyma active ester without promoting the abstraction of the α -proton[3][5].

  • Resin Preparation: Swell the peptide-resin (containing a free primary amine) in anhydrous DMF for 30 minutes.

  • Pre-activation: In a separate vial, dissolve Boc-N-Me-Allo-Ile-OH (3.0 equiv) and COMU (3.0 equiv) in minimal DMF[5].

  • Base Addition: Add TMP (3.0 equiv) to the vial. Stir for 1-2 minutes to form the active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 1-2 hours.

  • Validation: Perform a standard Kaiser test. A colorless bead result indicates successful, complete acylation of the primary amine.

Protocol B: Chain Elongation ONTO the N-Me-Allo-Ile Residue

Objective: Drive acylation of the poor secondary nucleophile without causing chain-terminating guanidinylation. Rationale: PyBrOP is a phosphonium salt lacking an electrophilic uronium carbon, completely eliminating the risk of guanidinylation[2]. The bromide acts as a highly reactive leaving group, forming an in situ acid bromide that forces the difficult acylation to completion.

  • Deprotection: Treat the resin with 50% TFA/DCM for 30 minutes to remove the Boc group, exposing the secondary N -methyl amine. Wash thoroughly with DCM and DMF.

  • Neutralization: Wash the resin with 5% DIEA in DMF to ensure the secondary amine is fully free-based.

  • Reagent Preparation: Dissolve the next Boc-AA-OH (4.0 equiv) and PyBrOP (4.0 equiv) in DMF.

  • Base Addition: Add DIEA (8.0 equiv) to the solution and immediately transfer the mixture to the resin.

  • Coupling: Agitate for 2-4 hours. Sterically hindered secondary amines require extended reaction times.

  • Validation: Perform a Bromophenol Blue or Chloranil test[2]. If the beads turn blue/green, perform a double coupling with fresh reagents before proceeding to the next cycle.

G N1 Resin-Bound N-Me-Allo-Ile (Secondary Amine) N3 Coupling Reaction (2-4 Hours, RT) N1->N3 N2 Pre-activation: Next Boc-AA-OH + PyBrOP + DIEA N2->N3 N4 Chloranil / Bromophenol Blue Test N3->N4 Monitor Completion N5 Double Coupling (Fresh PyBrOP) N4->N5 Positive (Blue/Green) Incomplete N6 Boc Deprotection (TFA/DCM) N4->N6 Negative (Colorless) Complete N5->N4 Re-test

Self-validating SPPS workflow for coupling onto the hindered secondary amine of N-Me-Allo-Ile.

Troubleshooting & Optimization

  • Persistent Incomplete Couplings: If PyBrOP double-couplings fail to yield a negative Chloranil test, transition to microwave-assisted SPPS. Utilizing DIC/Oxyma at 75°C for 10 minutes can provide the necessary thermodynamic push to overcome the activation energy barrier of the sterically congested transition state[4].

  • Epimerization Management: If D-Allo-Ile impurities are detected in the final cleavage HPLC trace, verify that pre-activation times in Protocol A do not exceed 2 minutes, and ensure the reaction temperature does not exceed 25°C[1].

References

  • [3] COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science. URL:[Link]

  • [4] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. URL:[Link]

Sources

Method

Boc-N-Me-Allo-Ile-OH deprotection using TFA

Application Note: Optimized TFA-Mediated Boc Deprotection of Boc-N-Me-Allo-Ile-OH Introduction & Chemical Context Boc-N-Me-Allo-Ile-OH (N-alpha-tert-butyloxycarbonyl-N-alpha-methyl-allo-isoleucine) is a highly specialize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized TFA-Mediated Boc Deprotection of Boc-N-Me-Allo-Ile-OH

Introduction & Chemical Context

Boc-N-Me-Allo-Ile-OH (N-alpha-tert-butyloxycarbonyl-N-alpha-methyl-allo-isoleucine) is a highly specialized, non-canonical amino acid critical for the synthesis of protease-resistant peptidomimetics and bioactive cyclic peptides. The tert-butyloxycarbonyl (Boc) group is widely utilized for amine protection due to its robust stability to basic conditions and its facile, clean removal under acidic conditions[1].

However, the deprotection of Boc-N-Me-Allo-Ile-OH presents unique physicochemical challenges. The molecule features an N-methylated secondary amine adjacent to a bulky sec-butyl side chain with two chiral centers. This extreme steric hindrance can severely impede the approach of solvated protons and alter the kinetics of carbamate cleavage[2]. Consequently, standard deprotection protocols often result in incomplete conversion[3]. This application note details a self-validating, optimized protocol utilizing Trifluoroacetic Acid (TFA) to ensure quantitative deprotection while mitigating side reactions.

Mechanistic Causality & Reaction Dynamics

The cleavage of the Boc group by TFA is an acid-catalyzed process governed by a four-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc carbamate is protonated by TFA[4].

  • Cation Formation: The protonated intermediate undergoes heterolytic cleavage, releasing a highly stable tert-butyl cation and forming a carbamic acid intermediate[1].

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, driving the reaction forward entropically via the evolution of carbon dioxide (CO₂) gas[5].

  • Salt Formation: The resulting free secondary amine is immediately protonated by excess acid, yielding the N-Me-Allo-Ile-OH • TFA salt[1].

Causality of Experimental Choices:

  • TFA Concentration (50% v/v in DCM): While unhindered primary amines can often be deprotected with 20-30% TFA, the steric bulk of the N-methyl and allo-isoleucine side chains shields the carbamate carbonyl. A 50% TFA concentration is mandated to establish a sufficient localized proton gradient to drive the initial protonation step[3].

  • Scavenger System (TIPS/H₂O): The generated tert-butyl cation is a potent electrophile. Without intervention, it can polymerize into isobutylene oligomers or aberrantly esterify the free C-terminal carboxylic acid of the substrate[6]. Triisopropylsilane (TIPS) and water are introduced as nucleophilic traps to irreversibly quench the tert-butyl cation, ensuring high product purity[7].

Mechanistic Workflow Diagram

Below is the logical workflow and mechanistic pathway for the deprotection process.

G A Boc-N-Me-Allo-Ile-OH (Sterically Hindered Substrate) B Protonation of Carbamate Carbonyl (50% TFA in DCM at 0°C) A->B C Cleavage of t-Butyl-Oxygen Bond (Rate-Limiting Step) B->C D t-Butyl Cation Formation C->D E Carbamic Acid Intermediate C->E F Cation Trapping (TIPS / H2O Scavengers) D->F Prevents re-alkylation G Spontaneous Decarboxylation (CO2 Gas Evolution) E->G Unstable intermediate H N-Me-Allo-Ile-OH • TFA Salt (Isolated Target Product) F->H Byproducts removed in workup G->H

Caption: Mechanistic pathway of TFA-mediated Boc deprotection and scavenger-assisted cation trapping.

Quantitative Data & Parameter Optimization

The table below summarizes the optimized parameters for sterically hindered N-methyl amino acids compared to standard canonical amino acids.

ParameterStandard Amino Acid (e.g., Boc-Ala-OH)Hindered Amino Acid (Boc-N-Me-Allo-Ile-OH)Mechanistic Rationale
TFA Concentration 20% - 30% (v/v) in DCM50% (v/v) in DCMOvercomes steric shielding of the carbamate carbonyl.
Reaction Time 30 - 60 minutes120 - 180 minutesCompensates for reduced kinetics of the bulky sec-butyl group.
Scavenger Cocktail Optional (for monomers)2.5% TIPS, 2.5% H₂OPrevents tert-butyl cation from esterifying the free carboxylic acid.
Temperature Room Temperature0 °C to Room TemperatureControls exothermic protonation and prevents degradation.
Typical Yield > 95%85% - 92%Slight reduction due to rigorous trituration required for purity.

Step-by-Step Experimental Protocol

Self-Validating Note: This protocol uses TLC and LC-MS as internal checkpoints to validate the completion of the rate-limiting cleavage step before proceeding to isolation.

Materials Required:

  • Boc-N-Me-Allo-Ile-OH (Substrate)

  • Trifluoroacetic Acid (TFA, Reagent Grade)[4]

  • Dichloromethane (DCM, Anhydrous)

  • Triisopropylsilane (TIPS)

  • Deionized Water (H₂O)

  • Cold Diethyl Ether (for precipitation)

Procedure:

  • Preparation of the Cleavage Cocktail: In a chemical fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIPS, and 2.5% H₂O (v/v/v)[7]. Caution: TFA is highly corrosive. Always add TFA to the mixture, not vice versa.

  • Substrate Dissolution: Dissolve Boc-N-Me-Allo-Ile-OH in anhydrous DCM in a round-bottom flask to achieve a concentration of 0.1 M. Equip the flask with a magnetic stir bar and cool the solution to 0 °C using an ice bath[4].

  • Acidification: Slowly add an equal volume of the prepared TFA cleavage cocktail dropwise to the stirred DCM solution. The final reaction mixture should be approximately 50% TFA in DCM (v/v)[1].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 2 hours. Causality Check: The evolution of CO₂ gas bubbles indicates active decarboxylation. Ensure the system is adequately vented; do not run in a closed system[6].

  • Monitoring: After 1.5 hours, monitor the reaction progress via LC-MS or TLC (using a ninhydrin stain, which will show a distinct color change upon exposure of the secondary amine). Continue stirring until the starting material is entirely consumed.

  • Concentration: Once complete, transfer the flask to a rotary evaporator. Remove the DCM and excess TFA under reduced pressure (water bath at 30 °C). Note: Do not apply excessive heat, as the free carboxylic acid and secondary amine can undergo unwanted intramolecular cyclization or general degradation under harsh thermal conditions.

  • Trituration and Isolation: To the resulting oily residue, add 10-15 volumes of ice-cold diethyl ether. The N-Me-Allo-Ile-OH • TFA salt will precipitate as a white solid.

  • Washing: Isolate the precipitate via centrifugation (4000 rpm, 5 min) or vacuum filtration. Wash the pellet twice more with cold diethyl ether to extract residual TIPS, scavenged byproducts, and trace TFA[1].

  • Drying: Dry the final product under high vacuum overnight to yield the pure N-Me-Allo-Ile-OH • TFA salt.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis. Nowick Laboratory (UCI). Available at: [Link]

  • Total Synthesis of the Highly N-Methylated Peptides Carmabin A and Dragomabin. PMC (NIH). Available at: [Link]

Sources

Application

Application Note: Strategic Incorporation of N-Methylated Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary The incorporation of N-methylated amino acids is a transformative structural modification in modern peptide drug development. By replacing the amide hydrogen with a methyl group, researchers can signifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of N-methylated amino acids is a transformative structural modification in modern peptide drug development. By replacing the amide hydrogen with a methyl group, researchers can significantly enhance a peptide's proteolytic stability, increase its lipophilicity for better membrane permeability, and restrict backbone flexibility to lock in bioactive conformations[1]. However, this modification introduces profound synthetic bottlenecks. As a Senior Application Scientist, I have structured this guide to deconstruct the mechanistic challenges of N-methylation and provide self-validating, field-proven protocols to ensure high-yield peptide assembly.

Mechanistic Challenges in N-Methylated Peptide Assembly

Steric Hindrance and Reduced Nucleophilicity

The fundamental challenge of N-methylation lies not in the methylation step itself, but in the subsequent chain elongation. The conversion of a primary amine to a secondary amine drastically increases steric bulk and reduces the nucleophilicity of the N-terminus. Consequently, coupling the next amino acid onto an N-methylated residue requires overcoming a high activation energy barrier [2]. Standard carbodiimide chemistry (e.g., DIC/HOBt) is often insufficient, necessitating the use of highly reactive uronium salts.

The Diketopiperazine (DKP) Trap

Diketopiperazine (DKP) formation is a catastrophic, sequence-dependent side reaction that truncates the growing peptide chain. It occurs predominantly at the dipeptide or tripeptide stage. When the Fmoc group of the amino acid immediately following the N-methylated residue is removed, the newly liberated primary amine can undergo an intramolecular nucleophilic attack on the ester or amide bond connecting the peptide to the resin.

Causality Insight: The N-methyl group forces the peptide backbone into a cis-amide conformation much more frequently than non-methylated residues. This cis geometry brings the N-terminal amine into ideal spatial proximity with the C-terminal carbonyl, facilitating rapid cyclization and the irreversible cleavage of a six-membered DKP ring from the solid support[3] [4]. To prevent this, researchers must use highly reactive coupling reagents to "trap" the free amine instantly, or utilize sterically bulky resins (e.g., 2-Chlorotrityl chloride) to physically hinder the cyclization transition state.

Strategic Workflows: Building Blocks vs. On-Resin Modification

There are two primary strategies for introducing N-methylated residues: utilizing commercially available pre-methylated building blocks, or performing site-specific methylation directly on the solid support [5].

Workflow cluster_A Strategy A: Building Block cluster_B Strategy B: On-Resin Methylation Start Peptide Chain Elongation A1 Fmoc-N-Me-AA-OH + HATU/COMU Start->A1 B1 Fmoc Deprotection Start->B1 A2 Coupling to Resin A1->A2 End Next Amino Acid Coupling (Requires Strong Activation) A2->End B2 o-NBS Protection B1->B2 B3 Alkylation (MeI/DMS) B2->B3 B4 o-NBS Deprotection B3->B4 B4->End

Workflow comparison: Pre-synthesized building blocks vs. on-resin N-methylation strategies.

Quantitative Reagent Evaluation

Selecting the correct coupling reagent is the single most critical variable when acylating an N-methylated amine [6]. The table below summarizes the performance of industry-standard activators.

Coupling ReagentChemical ClassRelative Coupling RateEpimerization RiskRecommended ExcessSuitability for N-Me Amines
COMU Oxyma-based Uronium< 15 minLow3-4 eq.Optimal
HATU HOAt-based Uronium15 - 30 minModerate3-4 eq.Excellent
DIC / Oxyma Carbodiimide + Additive30 - 60 minLow4-5 eq.Good (w/ Microwave)
PyOxim Phosphonium> 60 minVery Low3-4 eq.Moderate

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In peptide chemistry, assuming a reaction has gone to completion without orthogonal verification leads to complex deletion sequences that are nearly impossible to purify.

Protocol 1: Coupling onto a Resin-Bound N-Methylated Amino Acid

This protocol addresses the steric bottleneck of acylating the secondary amine.

Step 1: Pre-activation

  • Action: In a dry vial, dissolve the next Fmoc-AA-OH (4 eq. relative to resin loading) and COMU (4 eq.) in minimal DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 eq.). Allow to pre-activate for exactly 2 minutes.

  • Causality: N-methyl amines are exceptionally poor nucleophiles. Pre-forming the active ester before introduction to the resin ensures the highest concentration of the reactive species is available, preventing premature hydrolysis of the coupling reagent.

Step 2: Acylation

  • Action: Add the pre-activated mixture to the resin. Agitate for 2 hours at room temperature (or 15 minutes at 75°C under microwave irradiation). Drain and wash the resin thoroughly with DMF (5x).

Step 3: Self-Validation (The Chloranil Test)

  • Action: Transfer a few resin beads to a test tube. Wash with DCM. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes at room temperature.

  • Validation Logic: The standard Kaiser (Ninhydrin) test yields false negatives for secondary amines. The Chloranil test specifically detects secondary amines.

    • Dark Blue/Green beads: Unreacted secondary amine is present (Incomplete coupling -> Perform a second coupling cycle).

    • Colorless/Yellow beads: Successful acylation.

Protocol 2: Site-Specific On-Resin N-Methylation (Fukuyama Method)

When specific Fmoc-N-Me-AA-OH building blocks are prohibitively expensive or unavailable, the Fukuyama-Mitsunobu cycle (adapted for solid-phase via o-NBS protection) is the gold standard[5].

Fukuyama N1 Primary Amine (H2N-Peptide) N2 Sulfonylation (o-NBS-Cl) N1->N2 N3 o-NBS-Amine N2->N3 N4 Methylation (MeI, DBU) N3->N4 N5 N-Me-o-NBS N4->N5 N6 Desulfonylation (2-Mercaptoethanol) N5->N6 N7 Secondary Amine (HN(Me)-Peptide) N6->N7

The Fukuyama on-resin N-methylation cycle utilizing o-NBS protection.

Step 1: o-NBS Protection

  • Action: Treat the Fmoc-deprotected resin with o-Nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and collidine (10 eq.) in DCM for 1 hour. Wash with DCM and DMF.

  • Causality & Validation: Direct methylation of primary amines uncontrollably yields quaternary amines. o-NBS acts as both a protecting group and an electron-withdrawing group. Validation: Perform a Kaiser test; a colorless bead confirms complete protection of the primary amine.

Step 2: Alkylation

  • Action: Treat the o-NBS-resin with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3 eq.) and Methyl Iodide (MeI, 10 eq.) in NMP for 30 minutes. Wash thoroughly with NMP.

  • Causality: The o-NBS group increases the acidity of the sulfonamide proton, allowing the non-nucleophilic base (DBU) to specifically deprotonate it, priming it for mono-alkylation by MeI.

Step 3: Desulfonylation

  • Action: Treat the resin with 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF for 30 minutes.

  • Causality & Validation: 2-mercaptoethanol undergoes nucleophilic aromatic substitution to cleanly remove the o-NBS group. Validation: This step is visually self-validating. The cleavage solution will immediately turn bright yellow due to the release of the 2-(2-nitrophenylthio)ethanol byproduct. A subsequent Chloranil test on the washed resin will be positive (blue/green), confirming the successful generation of the secondary N-methyl amine.

References

  • Journal of the American Chemical Society. Site-Selective N-Methylation of Peptides on Solid Support.[Link]

  • Chemical Reviews. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.[Link]

  • Beilstein Journal of Organic Chemistry. Automated solid-phase peptide synthesis to obtain therapeutic peptides.[Link]

  • ResearchGate. DKP formation mechanism.[Link]

  • PubMed (Journal of Peptide Research). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release.[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Therapeutic Peptides Using Boc-N-Me-Allo-Ile-OH

Introduction: The Strategic Incorporation of N-Methylated and Diastereomeric Amino Acids in Therapeutic Peptide Design The landscape of peptide therapeutics is continually evolving, driven by the need for enhanced metabo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Incorporation of N-Methylated and Diastereomeric Amino Acids in Therapeutic Peptide Design

The landscape of peptide therapeutics is continually evolving, driven by the need for enhanced metabolic stability, improved cell permeability, and refined receptor selectivity.[1] A key strategy in achieving these desirable pharmacokinetic and pharmacodynamic profiles is the incorporation of non-canonical amino acids. Among these, N-methylated amino acids and diastereomers such as allo-isoleucine play a pivotal role.

N-methylation of the peptide backbone introduces a conformational constraint that can protect against enzymatic degradation by proteases.[1][2] This modification also tends to increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[3] The use of diastereomers like allo-isoleucine, which differs from isoleucine in the stereochemistry at the β-carbon, can induce specific secondary structures and modulate peptide-receptor interactions.[4] The combination of these two modifications in the form of Boc-N-Me-Allo-Ile-OH offers a powerful tool for medicinal chemists to fine-tune the properties of therapeutic peptide candidates.

However, the synthetic incorporation of such sterically hindered and structurally unique amino acids presents significant challenges in solid-phase peptide synthesis (SPPS).[5][6] The secondary amine of the N-methylated residue and the bulky side chain of allo-isoleucine can lead to slow and incomplete coupling reactions, resulting in deletion sequences and difficult purifications.[7][8]

This comprehensive guide provides detailed application notes and robust protocols for the successful incorporation of Boc-N-Me-Allo-Ile-OH into therapeutic peptides using Boc-based SPPS. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common synthetic hurdles and ensure the integrity of the final peptide product.

Physicochemical Properties of Boc-N-Me-Allo-Ile-OH

A thorough understanding of the starting material is fundamental to its successful application.

PropertyValueSource
Molecular Formula C12H23NO4[9][10]
Molecular Weight 245.32 g/mol [9]
Appearance White to off-white solid[10]
Solubility Soluble in organic solvents like DMF, DCM, and methanol; insoluble in water.[10]
Storage Store at -20°C to -80°C for long-term stability.[11]

Note: While the provided search results refer to Boc-N-Me-Ile-OH and Boc-allo-Ile-OH separately, the combined properties can be inferred for Boc-N-Me-Allo-Ile-OH. It is crucial to obtain a certificate of analysis for the specific lot being used.

Core Challenge: Overcoming Steric Hindrance in Peptide Coupling

The primary obstacle when using Boc-N-Me-Allo-Ile-OH is the steric bulk around the secondary amine, which significantly impedes the approach of the activated carboxyl group of the incoming amino acid. This is especially problematic when coupling another sterically hindered amino acid onto the N-methylated allo-isoleucine residue.[3][6] To address this, a multi-faceted approach involving optimized coupling reagents, reaction conditions, and monitoring is essential.

Recommended Coupling Reagents for Hindered Amino Acids

Standard coupling reagents like DIC/HOBt are often insufficient for driving the acylation of N-methylated residues to completion.[12] More potent activating agents are required.

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU Aminium SaltForms highly reactive OAt esters, known for high efficiency and low racemization.[13]
HCTU Aminium SaltSimilar to HATU, forms reactive OAt esters.[13]
PyAOP Phosphonium SaltParticularly effective for coupling N-methyl amino acids.[5][12]
PyBOP Phosphonium SaltA well-established reagent for difficult couplings, often used with an additive like HOAt.[5][13]
COMU Aminium SaltBased on the Oxyma Pure leaving group, demonstrating high reactivity.

Expert Insight: While aminium-based reagents like HATU are highly effective, it is crucial to avoid a large excess relative to the carboxylic acid to prevent potential guanidinylation of the N-terminal amine.[13] Phosphonium reagents like PyAOP do not carry this risk and can be used in excess to drive slow reactions to completion.

Detailed Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-N-Me-Allo-Ile-OH

The following protocols are designed for manual or automated Boc-SPPS on a polystyrene-based resin (e.g., Merrifield or PAM resin).

Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g resin).

  • Swell the resin in DCM for at least 30 minutes.

Boc Deprotection
  • Drain the DCM from the swollen resin.

  • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (10 mL/g resin).

  • Agitate the mixture for 2 minutes.

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8][14]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and finally with Dimethylformamide (DMF) (3x).[8]

Neutralization
  • Add a solution of 10% Diisopropylethylamine (DIEA) in DMF (10 mL/g resin).

  • Agitate for 5-10 minutes.[8]

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DMF (5x).

Coupling of Boc-N-Me-Allo-Ile-OH (and subsequent residues)

A double coupling strategy is strongly recommended to ensure quantitative acylation.[8]

First Coupling:

  • In a separate vessel, pre-activate Boc-N-Me-Allo-Ile-OH (3-5 equivalents relative to resin loading) with your chosen coupling reagent (e.g., HATU, 3-5 eq.) and DIEA (6-10 eq.) in DMF for 5-10 minutes.[8]

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-4 hours. The extended reaction time is crucial for sterically hindered couplings.[8]

  • Drain the coupling solution and wash the resin with DMF (3x).

Monitoring the Coupling Reaction: The standard ninhydrin (Kaiser) test is ineffective for secondary amines like N-methylated residues. The bromophenol blue test is a reliable alternative for monitoring the presence of unreacted secondary amines.[3]

Second Coupling:

  • Repeat the pre-activation and coupling steps as described above.

  • After the second coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

Capping (Optional but Recommended)

To prevent the formation of deletion sequences, any unreacted N-terminal amines should be capped.

  • Treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIEA in DMF) for 30 minutes.[8]

  • Wash the resin with DMF (3x) and DCM (3x).

Cleavage and Deprotection

The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with strong acids like liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[14][15]

General HF Cleavage Protocol:

  • Caution: HF is extremely toxic and corrosive and requires specialized equipment and safety precautions.

  • Dry the peptide-resin under vacuum.

  • In a dedicated HF cleavage apparatus, suspend the resin in a cleavage cocktail containing scavengers (e.g., anisole, p-cresol) to protect sensitive residues.

  • Cool the apparatus to -5 to 0°C.

  • Condense liquid HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.[8]

  • Centrifuge or filter to collect the peptide pellet.

  • Wash the peptide with cold ether and dry it under a vacuum.[8]

Visualizing the Workflow

SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling1 First Coupling (Boc-AA, HATU, DIEA) Neutralization->Coupling1 Monitoring Monitoring (Bromophenol Blue Test) Coupling1->Monitoring Coupling2 Second Coupling (Repeat) Monitoring->Coupling2 Capping Capping (Acetic Anhydride) Coupling2->Capping Capping->Deprotection Next Cycle Cleavage Cleavage & Deprotection (HF or TFMSA) Capping->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Boc-SPPS workflow for incorporating Boc-N-Me-Allo-Ile-OH.

Purification and Characterization

The crude peptide product will contain the target peptide along with impurities such as deletion and truncated sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[16]

Purification Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or acetonitrile/water).

  • Purify the peptide using a preparative RP-HPLC column (e.g., C18) with a water/acetonitrile gradient containing an ion-pairing agent like TFA (0.1%).[16]

  • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide.

Characterization: The identity and purity of the final peptide should be confirmed using a combination of analytical techniques.

TechniquePurpose
Analytical RP-HPLC Assess purity and retention time.[17]
Mass Spectrometry (MS) Confirm the molecular weight of the peptide.[17][18]
Tandem MS (MS/MS) Verify the amino acid sequence.[19]
Amino Acid Analysis Determine the amino acid composition.[17]
NMR Spectroscopy Can be used to confirm the stereochemistry (isoleucine vs. allo-isoleucine) by analyzing the chemical shifts and coupling constants of the α-proton and α-carbon.[20]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency / Deletion Sequences - Insufficiently potent coupling reagent.- Short coupling time.- Steric hindrance.- Use a high-potency coupling reagent (HATU, PyAOP).- Increase coupling time (2-4 hours or overnight).- Perform a double coupling.[8]- Consider microwave-assisted synthesis to enhance reaction kinetics.[21]
Peptide Aggregation - Hydrophobic sequences.- Formation of secondary structures on-resin.- Use Boc chemistry, as the protonated N-terminus after deprotection can reduce aggregation.[22]- Incorporate disrupting elements or use specialized resins if the problem persists.
Epimerization/Racemization - Over-activation of the amino acid.- Strong base in high concentration.- Use additives like HOAt or HOBt to suppress racemization.[12]- Avoid excessive pre-activation times.- Use a milder base or lower its concentration if possible.
Multiple Peaks in HPLC of N-methylated Peptides - Slow cis/trans isomerization around the N-methylated amide bond.- This is often an inherent property of N-methylated peptides.[5] Analyze the sample at an elevated temperature to coalesce the peaks. Confirm that all peaks have the same mass.

Conclusion

The synthesis of therapeutic peptides containing Boc-N-Me-Allo-Ile-OH is a challenging yet highly rewarding endeavor. By understanding the inherent steric challenges and implementing optimized protocols, researchers can successfully incorporate this valuable building block to create novel peptide therapeutics with enhanced properties. The key to success lies in the judicious selection of potent coupling reagents, extended reaction times, diligent monitoring with appropriate tests, and the routine use of double coupling and capping steps. This rigorous approach, coupled with thorough purification and characterization, will ensure the synthesis of high-quality, structurally defined peptides ready for biological evaluation.

References

  • Fujii, N., & Yajima, H. (1981). Synthesis of N-methylated peptides. Journal of the Chemical Society, Perkin Transactions 1, 789-795.
  • NextSDS. (n.d.). BOC-N-ME-ALLO-ILE-OH — Chemical Substance Information. Retrieved from [Link]

  • Culf, A. S., & Ojugo, A. S. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Peptide Synthesis. Retrieved from [Link]

  • Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(6), 505-511.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • ChemBK. (2024, April 9). Boc-N-Me-Ile-OH. Retrieved from [Link]

  • ResolveMass. (2025, July 22). Core Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • Or, Y. S., Clark, R. B., & Luly, J. R. (2009). Boc and Fmoc solid phase peptide synthesis. U.S. Patent No. 8,383,770 B2. Washington, DC: U.S.
  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5649–5655.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry, 51(12), 1915-1919.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4969-4974.
  • Kent, S. B. H. (2009). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • Urban, J., et al. (2020). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 85(6), 4249-4256.
  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1435-1443.
  • Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids. Retrieved from [Link]

  • Cole, K. P., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(2), 220-227.
  • Ghosh, A., et al. (2018). The role of d-allo-isoleucine in the deposition of the anti-Leishmania peptide bombinin H4 as revealed by 31P solid-state NMR, VCD spectroscopy, and MD simulation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(1), 116-126.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Ovadia, O., et al. (2011). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 95-108). Humana Press.
  • Hedlund, H., et al. (n.d.).
  • Corrado, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8000.
  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Zhang, W., et al. (2016). Deciphering the Biosynthetic Origin of l-allo-Isoleucine. Journal of the American Chemical Society, 138(1), 102-105.
  • Anderson, Z. J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(42), 8978-8985.
  • Matthews, D. E., et al. (1998). Formation of L-Alloisoleucine In Vivo: An L-[13C]Isoleucine Study in Man.

Sources

Application

Advanced Bioconjugation Techniques and Protocols for Boc-N-Me-Allo-Ile-OH

Executive Summary & Mechanistic Foundations The incorporation of N-methylated amino acids into peptide sequences and bioconjugates is a premier strategy in medicinal chemistry to enhance therapeutic properties, including...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Foundations

The incorporation of N-methylated amino acids into peptide sequences and bioconjugates is a premier strategy in medicinal chemistry to enhance therapeutic properties, including metabolic stability, cell permeability, and conformational rigidity[1]. However, Boc-N-Me-allo-Ile-OH presents a unique "double steric hindrance" challenge.

Mechanistically, this building block possesses two severe structural constraints:

  • N-Methylation: The N-methyl group removes a crucial hydrogen bond donor, altering the secondary structure while sterically shielding both the alpha-carbon and the amine[2].

  • Beta-Branched Side Chain: The allo-isoleucine diastereomer features a bulky sec-butyl group directly adjacent to the peptide backbone, severely restricting the trajectory of incoming nucleophiles.

As a result, traditional coupling reagents (e.g., HBTU, DCC) frequently fail, leading to truncated sequences or high rates of epimerization[3]. To successfully utilize Boc-N-Me-allo-Ile-OH in bioconjugation (such as ADC linker assembly or peptidomimetic synthesis), highly reactive uronium-type reagents like COMU or HATU must be employed alongside strict analytical validation[1][4].

Reagent Selection & Quantitative Data Presentation

Selecting the correct coupling reagent is the single most critical variable when working with N-methylated, beta-branched amino acids. The table below summarizes the performance of various reagents specifically for coupling Boc-N-Me-allo-Ile-OH .

Coupling ReagentEquivalentsBase (Equiv)Reaction TimeEpimerization RiskRecommended Application
COMU 3.0DIEA (6.0)1 - 2 hoursVery LowSolution-phase bioconjugation; highly hindered residues[1].
HATU 4.0DIEA (8.0)2 - 4 hoursLowStandard solid-phase peptide synthesis (SPPS)[3].
DIC / Oxyma 3.0None4 - 12 hoursLowMicrowave-assisted synthesis workflows.
HBTU / HOBt 4.0DIEA (8.0)> 12 hoursHighNot recommended for N-methylated residues[3].

Causality Note: COMU is preferred over HATU for solution-phase bioconjugation because its morpholino group imparts superior solubility, and its Oxyma-based active ester provides exceptional leaving-group kinetics capable of overcoming the beta-branched steric bulk[1].

Validated Experimental Protocols

Protocol A: Carboxyl Activation and Bioconjugation (Solution-Phase)

Objective: Couple the C-terminus of Boc-N-Me-allo-Ile-OH to a primary amine (e.g., a small molecule payload or linker).

Mechanistic Rationale: Pre-activation must be strictly limited to 1-2 minutes. Extended pre-activation of N-methylated amino acids drastically increases the risk of oxazolone formation, which leads to epimerization (loss of the allo stereochemistry)[1].

Step-by-Step Methodology:

  • Reactant Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve Boc-N-Me-allo-Ile-OH (1.0 equivalent) and COMU (1.05 equivalents) in anhydrous DMF (0.3 M concentration).

  • Base Addition & Pre-activation: Add N,N-Diisopropylethylamine (DIEA) (2.0 equivalents). Stir precisely for 1 to 2 minutes at room temperature to form the Oxyma active ester[1].

  • Nucleophilic Attack: Add the target primary amine (0.9 equivalents) dissolved in a minimal volume of DMF.

  • Coupling: Stir the reaction mixture at room temperature for 2 hours.

  • In-Process Validation: Monitor reaction completion via LC-MS. The mass of the active ester intermediate should fully convert to the product mass.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (3x), saturated NaHCO₃ (3x), and brine (1x). Dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

Protocol B: Boc Deprotection and Scavenging

Objective: Remove the N-terminal tert-butyloxycarbonyl (Boc) group to expose the secondary N-methyl amine for subsequent elongation.

Mechanistic Rationale: The resulting N-methyl carbocation is highly reactive. Triisopropylsilane (TIS) is utilized as a bulky carbocation scavenger to prevent irreversible alkylation of the peptide backbone or sensitive side chains.

Step-by-Step Methodology:

  • Acidolysis: Dissolve the bioconjugate in Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Cleavage Cocktail: Add a pre-mixed solution of Trifluoroacetic Acid (TFA) and TIS, bringing the final solvent ratio to 50:45:5 (DCM:TFA:TIS).

  • Agitation: Stir at room temperature for 1 hour.

  • Isolation: Evaporate the volatiles under a stream of nitrogen. Precipitate the deprotected product by adding ice-cold diethyl ether. Centrifuge to pellet the product and decant the ether.

  • Validation (Critical): Perform a Chloranil Test . Note: The standard Kaiser test relies on primary amines to form Ruhemann's purple and will yield a false negative for N-methylated (secondary) amines[3]. A positive Chloranil test (blue/green color) confirms successful deprotection.

Protocol C: Iterative Elongation onto the N-Methyl Amine

Objective: Couple an incoming amino acid onto the sterically hindered N-methyl amine of the allo-isoleucine residue.

Mechanistic Rationale: This is the thermodynamic bottleneck of the synthesis. The secondary amine is buried by the N-methyl group and the sec-butyl side chain. Forcing conditions (excess reagents and heat) are required to drive the reaction to completion[4].

Step-by-Step Methodology:

  • Activation: Dissolve the incoming Fmoc/Boc-protected amino acid (4.0 equivalents) and HATU (4.0 equivalents) in DMF. Add DIEA (8.0 equivalents) and pre-activate for 2 minutes[3].

  • Coupling: Add the activated mixture to the deprotected N-Me-allo-Ile conjugate.

  • Extended Elongation: Agitate for 4 to 12 hours at room temperature, or apply microwave irradiation (75°C for 15 minutes) to overcome the activation energy barrier.

  • Validation: Perform a Chloranil test. If the test remains positive (indicating unreacted secondary amines), perform a double coupling with fresh reagents before proceeding.

Bioconjugation Workflow Visualization

Bioconjugation N1 Boc-N-Me-Allo-Ile-OH (Sterically Hindered Precursor) N2 Carboxyl Activation COMU / DIEA (1-2 min) N1->N2 DMF Solvent N3 Primary Amine Coupling Nucleophilic Attack N2->N3 Active Ester Formation N4 Boc Deprotection TFA / DCM / TIS N3->N4 LC-MS Verification N5 Secondary Amine Coupling (Requires Microwave/Extended Time) N4->N5 Chloranil Test (Positive) N6 Final Peptidomimetic / ADC N5->N6 Iterative Elongation

Workflow for the bioconjugation and iterative elongation of Boc-N-Me-allo-Ile-OH.

Sources

Method

Automated solid-phase synthesis with Boc-N-Me-Allo-Ile-OH

Application Note & Protocol: Automated Solid-Phase Synthesis with Boc-N-Me-Allo-Ile-OH Executive Summary The incorporation of N-methylated amino acids into peptide therapeutics is a proven strategy to enhance lipophilici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Automated Solid-Phase Synthesis with Boc-N-Me-Allo-Ile-OH

Executive Summary

The incorporation of N-methylated amino acids into peptide therapeutics is a proven strategy to enhance lipophilicity, increase proteolytic stability, and improve membrane permeability[1][2]. However, the synthesis of peptides containing sterically hindered residues like N-methyl-allo-isoleucine (Boc-N-Me-Allo-Ile-OH) presents formidable challenges. The combination of an N

α -methyl group and a β -branched side chain creates extreme steric shielding, leading to sluggish acylation rates, incomplete couplings, and sequence truncations[1].

This application note provides a comprehensive, self-validating protocol for the automated Boc-Solid Phase Peptide Synthesis (Boc-SPPS) of sequences containing Boc-N-Me-Allo-Ile-OH. By leveraging highly reactive uronium/aminium salts (HATU) and the Kent-Alewood in situ neutralization methodology, this protocol overcomes steric barriers while suppressing side reactions like diketopiperazine (DKP) formation[2][3].

Mechanistic Challenges: The "Double Hindrance" Effect

Coupling to or from Boc-N-Me-Allo-Ile-OH requires overcoming a "double hindrance" effect.

  • Steric Shielding: The β -branching of the allo-isoleucine side chain physically obstructs the trajectory of incoming nucleophiles. When combined with the N -methyl group, the reactive carbonyl of the activated ester is severely shielded[1].

  • Nucleophilic Suppression: When Boc-N-Me-Allo-Ile-OH is already on the resin, its secondary amine is a significantly poorer nucleophile than a primary amine, requiring highly electrophilic activated esters to drive the subsequent coupling[4].

Standard coupling reagents like HBTU or DIC/HOBt are mechanistically insufficient to overcome this activation energy barrier[1]. Instead, reagents that generate the highly reactive 7-azabenzotriazole (OAt) ester—such as HATU, PyAOP, or COMU—must be utilized[4][5].

HATU_Mechanism Acid Boc-N-Me-Allo-Ile-OH (Sterically Hindered) Intermediate OAt Active Ester (Highly Electrophilic) Acid->Intermediate Activation HATU HATU + DIEA HATU->Intermediate Reagent Product Peptide Bond Formed Intermediate->Product Nucleophilic Attack Amine Resin-Bound Amine (TFA Salt) Amine->Product In Situ Neutralization

Caption: Mechanistic pathway of HATU-mediated activation and coupling.

Strategic Rationale: Why Boc-SPPS over Fmoc-SPPS?

While Fmoc-SPPS is widely used, it is inherently flawed for N -methyl-rich sequences. The standard Fmoc deprotection step requires 20% piperidine (a base) for 10–20 minutes. During this time, the newly liberated N -methyl secondary amine can undergo an intramolecular attack on the adjacent ester or amide bond, rapidly forming a diketopiperazine (DKP) and cleaving the peptide from the resin[4][5].

The Boc-SPPS Advantage: Boc chemistry utilizes 100% Trifluoroacetic Acid (TFA) for deprotection. The resulting amine remains protonated as a TFA salt, completely preventing DKP formation[3]. The amine is only neutralized in situ at the exact moment the highly reactive HATU-activated ester is introduced, forcing immediate acylation over intramolecular side reactions[2].

SPPS_Workflow Start Resin-Bound Peptide Deprotect TFA Deprotection (Remove Boc) Start->Deprotect Wash1 DMF Flow Wash (Remove Excess TFA) Deprotect->Wash1 Couple In Situ Neutralization & Coupling Wash1->Couple Activate Pre-activate Boc-N-Me-Allo-Ile-OH (HATU + DIEA in DMF) Activate->Couple Add to resin Wash2 DMF Flow Wash Couple->Wash2 Wash2->Deprotect Next Cycle Cleave HF Cleavage (Final Deprotection) Wash2->Cleave Final Step

Caption: Automated Boc-SPPS Workflow featuring In Situ Neutralization.

Quantitative Data: Reagent & Condition Selection

The following table summarizes expected coupling efficiencies for Boc-N-Me-Allo-Ile-OH based on reagent selection. HATU or COMU are mandatory for acceptable yields[1][5].

Table 1: Comparative Coupling Efficiency for N-Methylated β -Branched Amino Acids

Coupling ReagentEquivalents (AA/Reagent)Base (Equiv)TimeTempExpected Yield (%)
HBTU4.0 / 3.9DIEA (8.0)2 hRT< 30% (Truncation)
HATU4.0 / 3.9DIEA (8.0)2 hRT> 85%
COMU4.0 / 3.9DIEA (8.0)1 hRT> 90%
HATU4.0 / 3.9DIEA (8.0)15 m75°C (MW)> 95%

Note: Microwave (MW) assistance drastically reduces the time required for complete acylation of sterically hindered residues[6].

Detailed Automated Protocol: In Situ Neutralization SPPS

Reagent Preparation
  • Resin: PAM resin or MBHA resin (loading ~0.5 mmol/g)[3].

  • Deprotection Cocktail: 100% neat Trifluoroacetic Acid (TFA)[2].

  • Amino Acid Solution: 0.5 M Boc-N-Me-Allo-Ile-OH in anhydrous DMF.

  • Activator: 0.5 M HATU in DMF[3].

  • Base: Neat N,N-Diisopropylethylamine (DIEA).

Automated Cycle Programming (Per 0.1 mmol scale)
  • TFA Deprotection: Treat the resin with 100% TFA for 1 minute. Drain. Repeat with a second 1-minute TFA treatment to ensure quantitative Boc removal[2].

  • Rapid Flow Wash: Wash the resin with DMF via a fast flow-through method for 30–45 seconds under vacuum. Critical: Do not add base to the wash. The amine must remain a TFA salt to prevent DKP formation[3].

  • Pre-Activation (Concurrent with Wash): In the amino acid mixing vessel, combine 5 equivalents (0.5 mmol) of Boc-N-Me-Allo-Ile-OH and 4.9 equivalents of HATU. Add 10 equivalents (1.0 mmol) of DIEA. Allow to pre-activate for exactly 2–5 minutes[1][3].

  • In Situ Neutralization & Coupling: Transfer the activated OAt-ester solution directly to the TFA-salt resin. The excess DIEA will neutralize the resin in situ, triggering immediate coupling. Agitate for 1 to 4 hours at room temperature (or 15 minutes at 75°C if using a microwave synthesizer)[6][1].

  • Post-Coupling Wash: Flow wash with DMF for 30 seconds[2].

  • Capping (Optional but Recommended): Treat with 10% acetic anhydride / 5% DIEA in DMF for 5 minutes to cap any unreacted amines, preventing deletion sequences.

Cleavage and Post-Synthesis
  • Final Deprotection: Remove the final N-terminal Boc group using TFA.

  • HF Cleavage: Cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) containing 5% p-cresol and 5% p-thiocresol for 1 hour at 0°C.

  • Precipitation: Evaporate the HF under vacuum, precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize[1].

Troubleshooting & Optimization

  • Incomplete Coupling onto N-Me-Allo-Ile: If the residue following the N-Me-Allo-Ile fails to couple efficiently, perform a double coupling using PyAOP/HOAt, which is highly effective for coupling onto secondary amines[4].

  • Aspartimide Formation: If the sequence contains Aspartate, the extended coupling times required for N-methylated residues can promote aspartimide formation. Consider using cylohexyl (cHx) protecting groups for Asp side chains in Boc chemistry.

  • Solvent Optimization: If aggregation is suspected, adding 10-20% DMSO to the DMF coupling solvent can break up secondary structures and improve the acylation kinetics of the hindered residue[2].

References

  • Solid-phase synthesis and characteriz
  • Application Notes and Protocols for the Coupling of N-Methyl
  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide.
  • Accelerated chemical synthesis of peptides and small proteins. PNAS.
  • Native Chemical Lig

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Slow Coupling of Boc-N-Me-Allo-Ile-OH

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex, highly modified peptidomimetics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex, highly modified peptidomimetics. If you are experiencing stalled syntheses, low yields, or sequence truncations when working with Boc-N-Me-Allo-Ile-OH , you are encountering one of the most notoriously difficult coupling scenarios in peptide chemistry.

This guide is designed to move beyond basic troubleshooting. We will dissect the physical chemistry causing your coupling failures and provide a self-validating, field-proven protocol to force this challenging reaction to completion.

The Diagnostic Desk: Root Cause Analysis

Before changing your protocol, you must understand why this specific building block is failing. Boc-N-Me-Allo-Ile-OH presents a "Triple Threat" of steric hindrance:

  • β -Branching: Allo-isoleucine possesses a secondary butyl group directly adjacent to the α -carbon. This creates a massive steric shield around the activated carbonyl.

  • N-Methylation: The methyl group on the secondary amine restricts the ϕ and ψ dihedral angles of the backbone, forcing the molecule into conformations that further bury the reactive center.

  • Protecting Group Bulk: The tert-butyloxycarbonyl (Boc) group is significantly bulkier than standard protecting groups, creating an umbrella effect over the entire molecule.

When using standard carbodiimide chemistry (e.g., DIC/HOBt), the activation energy required for the resin-bound amine to penetrate this steric shield is simply too high at room temperature, leading to incomplete reactions and degraded yields.

Mechanism BocAA Boc-N-Me-Allo-Ile-OH (Sterically Hindered Acyl) ActiveEster Oxyma Active Ester (Highly Reactive Intermediate) BocAA->ActiveEster Activated by COMU COMU + DIEA (Activation) COMU->ActiveEster Forms Product Peptide Bond Formed (Minimal Epimerization) ActiveEster->Product Acylates Amine Peptide-Resin (Nucleophile) Amine->Product Attacks

Mechanistic pathway of Boc-N-Me-Allo-Ile-OH activation and coupling using COMU and Oxyma.

Knowledge Base: Troubleshooting FAQs

Q: I am using HATU, the "gold standard" coupling reagent, but my coupling is still failing. Why? A: While HATU is excellent, it is an aminium (uronium) salt. During the extremely slow coupling of a hindered residue like Boc-N-Me-Allo-Ile-OH, the unreacted free amine on your peptide chain has prolonged exposure to the coupling reagent. This allows the amine to attack the HATU molecule itself, forming a dead-end tetramethylguanidinium byproduct[1]. This permanently caps your peptide chain. For hindered N-methyl amino acids, switching to COMU or a phosphonium salt like PyAOP is critical. PyAOP cannot form guanidinium byproducts, allowing you to use massive excesses over long reaction times[1].

Q: Why is COMU recommended over other uronium reagents for this specific residue? A: COMU utilizes an Oxyma leaving group rather than HOAt. Its unique morpholino backbone prevents the guanidinylation side-reaction seen with HATU while dramatically increasing its solubility in DMF[2]. This allows you to run the coupling at a much higher concentration (which drives the kinetic rate of bimolecular reactions) and achieves coupling efficiencies that exceed HATU for sterically hindered amino acids[3].

Q: How do I prevent epimerization of the allo-isoleucine chiral centers during extended couplings? A: Prolonged activation of N-methyl amino acids often leads to oxazolone formation, which rapidly epimerizes the α -carbon. To suppress this, use OxymaPure as an additive. Oxyma is highly acidic and suppresses oxazolone formation far better than HOBt. Furthermore, applying microwave heating for a short duration (e.g., 10 mins at 75°C) is thermodynamically preferable to room temperature for 24 hours, as the rapid coupling outpaces the epimerization kinetics[3].

Q: Does microwave-assisted synthesis actually help with N-methylated amino acids? A: Yes, it is often mandatory. Microwave dielectric heating directly excites the polar bonds of the solvent and the peptide backbone. This disrupts inter-chain hydrogen bonding, breaks up β -sheet aggregation, and provides the raw activation energy required to overcome the massive steric clash of the β -branched, N-methylated residue[4][5].

Data Core: Coupling Reagent Selection Matrix

To make an informed decision, compare the kinetic and chemical profiles of standard reagents when applied specifically to hindered N-methylated amino acids.

Coupling ReagentChemical ClassRisk of Amine GuanidinylationEpimerization ControlRelative Efficiency for N-Me-Allo-Ile
DIC / HOBt CarbodiimideNoneModerateLow (Often fails completely)
HATU / HOAt UroniumHigh (Causes chain capping)GoodModerate to High
COMU / Oxyma Uronium (Morpholino)LowExcellent Very High (Superior solubility)
PyAOP / HOAt PhosphoniumNone GoodVery High (Best for double couplings)

The Protocol Vault: Self-Validating Microwave-Assisted Coupling

This protocol is engineered as a self-validating system. It utilizes COMU/Oxyma for the primary coupling and includes mandatory analytical checkpoints to ensure the reaction is successful before you proceed.

Workflow Start Issue: Slow/Incomplete Coupling Step1 Primary Coupling: COMU/Oxyma (75°C MW) Start->Step1 Initiate optimized protocol Check In-Process Check: Kaiser/Chloranil Test Step1->Check After 15 mins Step2 Secondary Coupling: PyAOP (Excess) Check->Step2 If test is Positive (Blue) Success Coupling Complete (Proceed to Cleavage) Check->Success If test is Negative (Clear) Step2->Success Forces completion without capping

Troubleshooting workflow for overcoming incomplete coupling of sterically hindered amino acids.

Optimized Methodology: COMU/Oxyma MW-SPPS

Reagents Required:

  • Boc-N-Me-Allo-Ile-OH (3.0 equivalents relative to resin loading)

  • COMU (3.0 equivalents)[2]

  • OxymaPure (3.0 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6.0 equivalents)

  • Anhydrous DMF

Step-by-Step Execution:

  • Resin Preparation: Ensure the resin-bound peptide is fully deprotected and washed thoroughly with DMF (5x) and DCM (3x) to remove any residual base or salts.

  • Pre-Activation (Critical Timing): In a clean, dry vial, dissolve Boc-N-Me-Allo-Ile-OH, COMU, and Oxyma in a minimal volume of DMF to ensure maximum concentration (e.g., 0.2 M to 0.5 M)[2]. Add DIEA last. Do not pre-activate for more than 2 minutes to prevent oxazolone formation and subsequent epimerization.

  • Microwave Coupling: Transfer the activated solution to the resin vessel. Apply microwave heating at 75°C for 10 to 15 minutes[4][5]. Ensure the synthesizer's stirring/bubbling mechanism is active to maintain homogeneity.

  • Self-Validation Check (Colorimetric): Drain the reaction mixture and wash the resin (DMF 3x, DCM 3x). Extract a few beads and perform a Kaiser Test (if coupling onto a primary amine) or a Chloranil Test (if coupling onto a secondary/N-methyl amine).

  • Secondary Rescue Coupling (If Necessary): If the colorimetric test indicates unreacted amines, do not use HATU or COMU again, as the remaining stubborn amines are highly susceptible to guanidinylation. Instead, perform a second coupling using PyAOP (3.0 eq), Oxyma (3.0 eq), and DIEA (6.0 eq) for 1 hour at room temperature[1].

  • Self-Validation Check (Analytical): Perform a micro-cleavage on 1 mg of resin using TFA/TIS/H2O (95:2.5:2.5). Analyze via LC-MS to confirm the mass shift (+227 Da for the addition of the Boc-N-Me-Allo-Ile residue) and verify the absence of deletion sequences.

References[4] Title: Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Source: CEM Corporation. URL: https://cem.com/[5] Title: Chapter 5: Microwave-assisted Peptide Synthesis. Source: The Royal Society of Chemistry. URL: https://pubs.rsc.org/[1] Title: Overview of Peptide Coupling Reagents. Source: ChemPep. URL: https://www.chempep.com/[2] Title: Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide. Source: Organic Letters - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ol2029458[3] Title: Application Notes and Protocols for COMU Reagent in N-methylated Amino Acid Coupling. Source: Benchchem. URL: https://www.benchchem.com/

Sources

Optimization

Technical Support Center: Double Coupling Strategy for Boc-N-Me-Allo-Ile-OH

Welcome to the technical support center for the synthesis and coupling of N-tert-Butyloxycarbonyl-N-methyl-L-alloisoleucine (Boc-N-Me-Allo-Ile-OH). This resource is designed for researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and coupling of N-tert-Butyloxycarbonyl-N-methyl-L-alloisoleucine (Boc-N-Me-Allo-Ile-OH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the incorporation of this sterically hindered amino acid.

The N-methyl group on the backbone of an amino acid can significantly enhance the pharmacological properties of a peptide, such as its resistance to enzymatic degradation and its bioavailability.[1] However, this modification also introduces significant steric hindrance, which can make the formation of the peptide bond challenging, often leading to low coupling yields.[1][2] This guide provides a comprehensive overview of a double coupling strategy to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is a single coupling of Boc-N-Me-Allo-Ile-OH often incomplete?

A1: The primary reason for incomplete coupling is the significant steric hindrance presented by the N-methyl group and the bulky alloisoleucine side chain.[2] This steric bulk physically impedes the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain, which slows down the reaction kinetics and can prevent the reaction from reaching completion.[3][4]

Q2: When is a double coupling strategy recommended for Boc-N-Me-Allo-Ile-OH?

A2: A double coupling strategy is recommended when a qualitative test, such as the Bromophenol Blue test, indicates the presence of unreacted secondary amines after the initial coupling reaction.[1][5] A positive test (blue to green color) signifies that the first coupling was incomplete and a second coupling is necessary to drive the reaction to completion.[5][6] Note that the Kaiser test is unreliable for N-methylated amines.[1]

Q3: What are the most effective coupling reagents for the sterically hindered Boc-N-Me-Allo-Ile-OH?

A3: For sterically hindered N-methylated amino acids, standard carbodiimide reagents like DCC or DIC alone are often inefficient.[2] More potent uronium/aminium-based reagents such as HATU, HBTU, or phosphonium-based reagents like PyAOP and PyBOP are highly recommended as they have demonstrated superior performance in these challenging couplings.[2][5] These reagents rapidly form the activated species, which can more effectively overcome the steric barrier.[7]

Q4: What are the key considerations for minimizing racemization during the double coupling of Boc-N-Me-Allo-Ile-OH?

A4: Racemization is a critical concern during the activation of any amino acid.[8] For Boc-N-Me-Allo-Ile-OH, the risk can be minimized by:

  • Using appropriate additives: Coupling reagents should be used with additives like HOAt or OxymaPure to suppress racemization.[2]

  • Minimizing pre-activation time: The duration between the activation of the amino acid and its addition to the resin should be kept to a minimum to reduce the opportunity for oxazolone formation, a key intermediate in the racemization pathway.[8][9]

  • Controlling temperature: Performing the coupling at room temperature is generally recommended. Elevated temperatures, while potentially increasing the reaction rate, also increase the risk of racemization.[2][10]

Troubleshooting Guide: Low Yield and Incomplete Coupling

This section addresses common problems encountered during the double coupling of Boc-N-Me-Allo-Ile-OH and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency After First Coupling Steric Hindrance: The primary reason for incomplete coupling.[2]Implement a Double Coupling Strategy: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[2]
Inefficient Coupling Reagent: Standard reagents may not be potent enough.[11]Switch to a More Powerful Reagent: Utilize HATU, HBTU, PyAOP, or PyBOP for the second coupling.[5][12]
Insufficient Reaction Time: The reaction may not have had enough time to go to completion.[11]Increase Reaction Time: Extend the coupling time for both the first and second coupling reactions (e.g., 2-4 hours or longer).[1]
Reaction Still Incomplete After Double Coupling Peptide Aggregation: The growing peptide chain on the resin may be aggregated, blocking access to the N-terminal amine.[13]Improve Solvation: Switch to a solvent with better solvating properties like NMP or add a small amount of DMSO to the reaction mixture.[10] Sonication can also help break up aggregation.[13]
Incomplete Deprotection of the Previous Residue: The N-terminal amine may not be fully deprotected.[2]Verify Deprotection: Before coupling, ensure complete removal of the previous Boc group by extending the deprotection time or performing a second deprotection step.[2]
Presence of Deletion Sequences in Final Product Incomplete Coupling at the Boc-N-Me-Allo-Ile-OH Step: Unreacted chains from the first coupling were not driven to completion by the second coupling.Consider a Capping Step: After the first coupling, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences. This simplifies the final purification.[3]

Experimental Protocols

Protocol 1: Double Coupling of Boc-N-Me-Allo-Ile-OH using HATU

This protocol outlines a robust method for the double coupling of Boc-N-Me-Allo-Ile-OH in solid-phase peptide synthesis (SPPS).

1. Resin Preparation:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[1]
  • Perform the N-terminal Boc deprotection of the preceding amino acid using standard procedures (e.g., 50% TFA in DCM for 20-30 minutes).[3]
  • Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.[3]
  • Neutralize the resin-bound amine salt with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).[14]

2. First Coupling:

  • In a separate vessel, dissolve Boc-N-Me-Allo-Ile-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.[2]
  • Add DIPEA (6 equivalents) to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes.[1][2]
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction mixture at room temperature for 1-4 hours.[1]

3. Monitoring the First Coupling:

  • Remove a small sample of resin and wash it thoroughly with DMF and methanol.[5]
  • Perform a Bromophenol Blue test to check for the presence of free secondary amines. A blue to green color indicates an incomplete reaction.[5]

4. Second Coupling:

  • If the Bromophenol Blue test is positive, drain the coupling solution and wash the resin with DMF (3-5 times).[6]
  • Repeat step 2 (First Coupling) with a fresh solution of activated Boc-N-Me-Allo-Ile-OH.

5. Final Washing:

  • After the second coupling, drain the reaction vessel and wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (5 times) to remove any residual reagents.[1]
Visualizing the Workflow

The following diagram illustrates the decision-making process in the double coupling strategy.

Double_Coupling_Workflow Start Start: Deprotected Peptide-Resin First_Coupling Perform First Coupling (Boc-N-Me-Allo-Ile-OH, HATU, DIPEA) Start->First_Coupling Wash_Resin_1 Wash Resin with DMF First_Coupling->Wash_Resin_1 Bromophenol_Test Perform Bromophenol Blue Test Wash_Resin_1->Bromophenol_Test Second_Coupling Perform Second Coupling (Fresh Reagents) Bromophenol_Test->Second_Coupling Test Positive (Blue/Green) Wash_Resin_2 Wash Resin Thoroughly Bromophenol_Test->Wash_Resin_2 Test Negative (Yellow) Second_Coupling->Wash_Resin_2 Proceed Proceed to Next Synthesis Step Wash_Resin_2->Proceed

Sources

Troubleshooting

Technical Support Center: Scavengers for Boc-N-Me-Allo-Ile-OH Cleavage from Resin

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the cleavage of Bo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the cleavage of Boc-N-Me-Allo-Ile-OH from solid-phase synthesis resins. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical solutions to navigate the unique challenges presented by this sterically hindered and N-methylated amino acid derivative.

Troubleshooting Guide: Navigating Cleavage Challenges

This section addresses specific problems you may encounter during the cleavage of peptides containing Boc-N-Me-Allo-Ile-OH.

Question 1: I'm observing incomplete cleavage of my peptide from the resin. What are the likely causes and how can I improve the cleavage efficiency?

Answer:

Incomplete cleavage when dealing with Boc-N-Me-Allo-Ile-OH is a common issue primarily stemming from the steric hindrance imparted by the N-methyl group and the bulky allo-isoleucine side chain. This steric bulk can restrict the access of trifluoroacetic acid (TFA) to the acid-labile linker.

Underlying Causes:

  • Steric Hindrance: The N-methyl group on the peptide backbone significantly reduces the flexibility of the chain and can shield the cleavage site.

  • Resin Aggregation: Certain peptide sequences, particularly those rich in hydrophobic or sterically demanding residues, can aggregate on the resin, further impeding solvent and reagent penetration.

  • Insufficient Acidolysis: The duration or strength of the acid treatment may not be sufficient to completely sever the bond between the peptide and the resin.

Troubleshooting Protocol:

  • Extend Cleavage Time: For sterically hindered residues, a standard 1.5-2 hour cleavage may be insufficient. It is advisable to perform a time-course study, analyzing aliquots at 2, 3, and 4 hours to determine the optimal duration.[1][2]

  • Optimize the Cleavage Cocktail: While a standard TFA/Water/TIS (95:2.5:2.5) cocktail is a good starting point, the addition of co-solvents can improve resin swelling and cleavage efficiency.[3][4] Consider adding dichloromethane (DCM) to your cleavage mixture.

  • Pre-Swell the Resin: Before adding the cleavage cocktail, thoroughly swell the peptide-resin in DCM for at least 30 minutes. This ensures better penetration of the TFA.[5]

  • Consider a Stronger Acid System: For particularly stubborn cleavages, a stronger acid cocktail may be necessary. Reagents like "Reagent K" (TFA/phenol/water/thioanisole/EDT) offer a more potent cleavage environment, though they require careful handling due to the toxicity and odor of the components.[3][6]

Question 2: My final product is showing unexpected modifications. What side reactions should I be aware of and which scavengers can prevent them?

Answer:

Side reactions during cleavage are primarily caused by reactive cationic species generated from the cleavage of the Boc protecting group and other side-chain protecting groups.[4][7] The primary culprit is the tert-butyl cation (tBu⁺), which can alkylate nucleophilic residues.

Common Side Reactions and Scavenger Strategies:

  • tert-Butylation: The highly reactive tert-butyl cation can attack nucleophilic side chains, particularly Tryptophan (Trp) and Methionine (Met).

    • Recommended Scavenger: Triisopropylsilane (TIS) is an excellent scavenger for tert-butyl cations.[8] Water can also act as a scavenger for these cations.

  • Oxidation: Methionine residues are susceptible to oxidation to methionine sulfoxide during cleavage.

    • Recommended Scavenger: Thioanisole and 1,2-ethanedithiol (EDT) are effective at preventing methionine oxidation.[1][9] Using degassed solvents and performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.

A well-balanced scavenger cocktail is crucial for obtaining a clean product. The choice of scavengers should be guided by the amino acid composition of your peptide.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the principles and practices of cleaving Boc-N-Me-Allo-Ile-OH.

Q1: Why are scavengers necessary during the cleavage of Boc-protected amino acids?

During the acid-mediated cleavage (typically with TFA), the Boc (tert-butoxycarbonyl) group is removed, generating a highly reactive tert-butyl cation.[10] Similarly, other acid-labile side-chain protecting groups also produce carbocations. These electrophilic species can react with nucleophilic amino acid side chains (like those of Trp, Met, Cys, and Tyr), leading to undesired modifications of the final peptide.[6] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive carbocations before they can cause side reactions.[1]

Q2: What is a good starting point for a cleavage cocktail for a peptide containing Boc-N-Me-Allo-Ile-OH?

A robust and generally effective starting cocktail is a mixture of TFA/Water/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v) .[3][11]

  • TFA (Trifluoroacetic Acid): The strong acid that cleaves the peptide from the resin and removes the Boc and other acid-labile protecting groups.[12]

  • Water: Acts as a scavenger for carbocations and can aid in the removal of some protecting groups.[8]

  • Triisopropylsilane (TIS): A highly effective scavenger for the tert-butyl cation and trityl cations.[8]

This cocktail is a good balance of cleavage efficiency and protection against common side reactions. The specific composition may need to be optimized based on the other amino acids present in your peptide sequence.

Q3: How should I properly prepare my peptide-resin for cleavage?

Proper preparation of the peptide-resin is critical for achieving high cleavage efficiency and purity.

  • Final Boc Deprotection: Ensure the N-terminal Boc group of the final amino acid has been successfully removed.

  • Thorough Washing: Wash the resin extensively to remove any residual reagents from the synthesis steps. A typical washing sequence is:

    • Dimethylformamide (DMF) (3x)

    • Dichloromethane (DCM) (3x)

    • Methanol (MeOH) (3x)

  • Drying: Dry the resin thoroughly under high vacuum for at least 4 hours, or preferably overnight.[3][4] Residual moisture or solvents can interfere with the cleavage reaction.

Q4: Can the N-methyl group itself cause any side reactions during cleavage?

The N-methyl group is stable to TFA and does not directly participate in side reactions. Its primary impact is the introduction of steric hindrance, which can slow down the cleavage kinetics and potentially promote aggregation. While the N-methyl group itself is not reactive, the altered conformation it induces in the peptide backbone can influence the susceptibility of nearby residues to side reactions.

Visualizing the Cleavage Workflow

The following diagram illustrates the key steps and components involved in the cleavage of a peptide from the resin.

Cleavage_Workflow cluster_resin Resin-Bound Peptide cluster_cocktail Cleavage Cocktail cluster_process Cleavage & Deprotection cluster_products Products Resin Solid Support (e.g., Wang, Rink Amide) Peptide Boc-N-Me-Allo-Ile-Peptide Resin->Peptide Acid-Labile Linker Reaction Mixing & Agitation (1.5 - 4 hours) Peptide->Reaction TFA TFA (Cleavage Agent) Scavengers Scavengers (e.g., TIS, Water, EDT) TFA->Reaction Scavengers->Reaction Cleaved_Peptide Free Peptide Reaction->Cleaved_Peptide Byproducts Trapped Cations (e.g., tBu-TIS adduct) Reaction->Byproducts

Caption: Workflow for TFA-mediated peptide cleavage.

Scavenger Cocktail Summary

The table below summarizes common scavenger cocktails and their applications.

Reagent NameComposition (v/v/v)Key Applications & Notes
Standard Cocktail TFA / Water / TIS (95:2.5:2.5)General-purpose cocktail for most peptides. TIS is effective against tert-butylation.[3][11]
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)An "odorless" alternative to thiol-containing cocktails. Good for Trp-containing peptides.[9]
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A powerful cocktail for peptides with multiple sensitive residues (Cys, Met, Trp).[3][6]
Methionine-Specific TFA / Thioanisole / EDT / Water (90:5:2.5:2.5)Optimized to prevent oxidation of methionine residues.[1]

Experimental Protocol: Trial Cleavage of Boc-N-Me-Allo-Ile-OH Containing Peptide

This protocol is designed for a small-scale trial cleavage to optimize conditions.

  • Resin Preparation:

    • Place approximately 20-50 mg of the dried peptide-resin into a 1.5 mL microcentrifuge tube.

    • Swell the resin in 500 µL of DCM for 30 minutes.

    • Remove the DCM by centrifugation and careful decantation.

  • Cleavage:

    • Prepare the desired cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

    • Add 500 µL of the freshly prepared cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Peptide Precipitation:

    • Filter the resin using a micro-filter tube or by carefully transferring the supernatant to a new tube.

    • Wash the resin with a small amount of fresh TFA (100 µL) and combine the filtrates.

    • Add the TFA solution dropwise to a 15 mL conical tube containing 10 mL of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Isolation and Analysis:

    • Centrifuge the ether suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether twice.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Analyze the crude peptide by HPLC and mass spectrometry to assess cleavage efficiency and purity.

References

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

  • Pal, S., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(4), 1143-1152. Retrieved from [Link]

  • Dick, F. (1995). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology, Vol. 35, pp. 63-68. Humana Press.
  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 101. Retrieved from [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]

  • Peptide Cleavage from Resin Protocol. (n.d.). CDN. Retrieved from [Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.).
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005). The Journal of Organic Chemistry. Retrieved from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. (2021). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

Aggregation issues in peptides with Boc-N-Me-Allo-Ile-OH

Welcome to the Technical Support Center. Synthesizing peptides containing Boc-N-Me-Allo-Ile-OH presents a unique intersection of steric and physicochemical challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing peptides containing Boc-N-Me-Allo-Ile-OH presents a unique intersection of steric and physicochemical challenges. Allo-isoleucine features a β -branched side chain, which inherently restricts backbone conformational freedom. The addition of an N-methyl group converts the α -amine into a highly hindered secondary amine. Consequently, acylating this residue is one of the most difficult couplings in solid-phase peptide synthesis (SPPS)[1]. Furthermore, the extreme hydrophobicity of this residue frequently induces chain aggregation, requiring precise optimization of coupling reagents, solvents, and deprotection strategies[2].

Below is a comprehensive troubleshooting guide, diagnostic workflow, and validated protocols to help you overcome these bottlenecks.

Diagnostic Workflow

Before altering your synthesis strategy, you must determine whether your coupling failure is due to localized steric hindrance or macroscopic chain aggregation.

G Start Low Yield / Truncation at Boc-N-Me-Allo-Ile Check Perform Chloranil Test (Secondary Amine Detection) Start->Check TestRes Is the amine fully acylated? Check->TestRes Steric Steric Hindrance (Incomplete Coupling) Action: Use PyBrOP / HATU at 50°C TestRes->Steric No (Blue/Green Beads) Aggreg Hydrophobic Aggregation (Chain Collapse) Action: Use NMP/DMSO or Chaotropic Salts TestRes->Aggreg Yes (Colorless Beads)

Diagnostic workflow for troubleshooting synthesis failures involving Boc-N-Me-Allo-Ile-OH.

Knowledge Base & FAQs

Q: Why does my synthesis stall immediately after incorporating Boc-N-Me-Allo-Ile-OH? A: This is a compounding steric issue. The β -branched side chain of allo-isoleucine acts as a physical shield around the reactive center. N-methylation further buries the nitrogen, drastically reducing its nucleophilicity[1]. Standard coupling reagents (e.g., DIC/HOBt) cannot overcome the activation energy barrier required to form the peptide bond, leading to incomplete acylation and deletion sequences[3].

Q: How does N-methylation influence peptide aggregation during Boc-SPPS? A: Paradoxically, while N-methylation is generally used to disrupt β -sheet aggregation by removing hydrogen bond donors[4], the extreme hydrophobicity of the allo-isoleucine side chain can induce hydrophobic collapse. In polar solvents like DMF, highly hydrophobic segments aggregate into micelle-like structures on the resin[2]. During Boc-SPPS, the repetitive use of TFA yields protonated α -ammonium species. If neutralized prior to coupling, the uncharged hydrophobic peptide rapidly collapses, preventing the incoming amino acid from diffusing to the reactive site[2].

Q: How can I differentiate between steric coupling failure and hydrophobic aggregation? A: Utilize the Chloranil test, which is specific for secondary amines, rather than the standard Kaiser test. If the Chloranil test is strongly positive (blue/green beads) after a prolonged coupling attempt, the issue is steric hindrance at the reactive center. If the test is negative, but final cleavage yields massive truncations, the peptide chain has likely collapsed (aggregated), rendering the N-terminus physically inaccessible[5].

Q: My sequence has Boc-N-Me-Allo-Ile-OH at the C-terminal dipeptide stage. Why am I losing the peptide from the resin? A: N-alkylated amino acids strongly favor the cis conformation of the amide bond[6]. When the Boc group is removed from the second amino acid, the free secondary amine is brought into close spatial proximity with the C-terminal ester linkage to the resin. This catalyzes an intramolecular nucleophilic attack, releasing the dipeptide as a cyclic Diketopiperazine (DKP)[6]. This base-catalyzed side reaction is exceptionally fast for N-methylated residues.

Mechanistic Pitfalls: Diketopiperazine (DKP) Formation

G Dipeptide Dipeptide-Resin (N-Me-Allo-Ile at Pos 2) Deprotect TFA Deprotection Dipeptide->Deprotect Intermed Free Secondary Amine (cis-amide favored) Deprotect->Intermed DKP Diketopiperazine (DKP) Chain Cleavage Intermed->DKP Slow Coupling Elongate In Situ Neutralization + HATU Activation Intermed->Elongate Fast Coupling

Mechanistic pathway illustrating the risk of Diketopiperazine (DKP) formation versus elongation.

Quantitative Data: Reagent Selection

Selecting the correct coupling reagent is the most critical variable when acylating the N-terminus of Boc-N-Me-Allo-Ile-OH.

Table 1: Performance Matrix of Coupling Reagents for N-Me-Allo-Ile Acylation

Coupling ReagentChemical ClassReactivity on Secondary AminesRisk of GuanidinylationRacemization ControlRecommended Base
HATU Uronium/AminiumVery HighHigh (if pre-activation is slow)ExcellentDIEA
PyBrOP PhosphoniumHighNoneModerateDIEA
COMU Uronium/AminiumVery HighModerateExcellentTMP / DIEA
DIC / Oxyma CarbodiimideModerateNoneExcellentNone required
BEP PyridiniumHighNoneGoodDIEA

Note: 2-Bromo-1-ethyl pyridinium tetrafluoroborate (BEP) is a powerful alternative specifically documented for N-methylated peptide synthesis, offering high yields without loss of optical purity[7].

Validated Experimental Protocols

Protocol 1: In Situ Neutralization Coupling (Boc-SPPS)

Objective : Overcome hydrophobic aggregation by preventing the transient formation of the uncharged free amine[2]. Self-Validation : The absence of premature chain termination in subsequent HPLC analysis confirms the suppression of aggregation.

Step-by-Step Methodology :

  • Deprotection : Treat the peptide-resin with 100% TFA for 2 × 1 min to remove the Boc group.

  • Washing : Flow-wash the resin with DMF for 1 minute. Critical: Do not use DIEA/DMF for pre-neutralization.

  • Pre-activation : In a separate vial, dissolve the incoming Boc-amino acid (0.2 M) and HATU (0.19 M) in DMF. Add DIEA (0.6 M) and activate for exactly 1 minute[1].

  • Coupling : Add the activated mixture directly to the TFA-salt resin. The excess DIEA neutralizes the resin in situ, driving immediate acylation before the peptide can undergo hydrophobic collapse[2].

  • Agitation : Agitate at 45°C for 2 hours to overcome the steric barrier of the N-Me-Allo-Ile residue.

Protocol 2: Overcoming Severe Steric Hindrance using PyBrOP

Objective : Acylate the highly hindered secondary amine of N-Me-Allo-Ile without the risk of guanidinylation side-reactions associated with uronium reagents[1]. Self-Validation : A negative Chloranil test (colorless beads) post-coupling confirms complete acylation of the secondary amine.

Step-by-Step Methodology :

  • Resin Solvation : Swell the peptide-resin in a chaotropic solvent mixture (80% NMP / 20% DMSO) to maximize chain solvation and disrupt hydrophobic interactions[2].

  • Reagent Mixing : Dissolve the incoming Boc-amino acid (5 equivalents) and PyBrOP (5 equivalents) in the NMP/DMSO mixture.

  • Base Addition : Add DIEA (10 equivalents) to the mixture.

  • Coupling : Add the solution to the deprotected N-Me-Allo-Ile-resin.

  • Reaction : React for 4 hours at room temperature, or 2 hours at 50°C under microwave assistance.

  • Verification : Wash the resin thoroughly with DMF and DCM. Perform a Chloranil test to confirm complete acylation.

References

  • Source: National Institutes of Health (PMC)
  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews URL
  • Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis Source: Benchchem URL
  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP)
  • Source: National Institutes of Health (PMC)
  • Should My Peptide Be Methylated?
  • Efficient Method for the Synthesis of N-Methylated Peptides: 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Boc-N-Me-Allo-Ile-OH vs. Fmoc-N-Me-Allo-Ile-OH in Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the incorporation of N-methylated amino acids into peptide sequences is a critical strategy for enhancing therapeutic properties. N-methylation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the incorporation of N-methylated amino acids into peptide sequences is a critical strategy for enhancing therapeutic properties. N-methylation can significantly improve metabolic stability, increase cell permeability, and modulate conformation—attributes that are highly sought after in peptide-based drug candidates.[1][2][3] However, the synthesis of these modified peptides is far from trivial. The N-methyl group introduces significant steric hindrance and reduces the nucleophilicity of the secondary amine, which complicates the crucial amide bond formation step during Solid-Phase Peptide Synthesis (SPPS).[4][5]

This guide provides an in-depth, objective comparison of two cornerstone building blocks used for this purpose: Boc-N-Me-Allo-Ile-OH and Fmoc-N-Me-Allo-Ile-OH . We will delve into the fundamental chemistry of each protecting group strategy, present comparative data, and offer field-proven insights to guide your selection process for successful peptide synthesis.

The Challenge: Steric Hindrance in N-Methylated Couplings

The primary obstacle in synthesizing N-methylated peptides is the difficulty of the coupling reaction.[6] The methyl group on the nitrogen atom sterically shields the amine, making it a poorer nucleophile compared to a primary amine.[4] This effect is compounded when coupling two N-methylated residues consecutively. The result is often slow and incomplete reactions, leading to deletion sequences and low yields of the final product.[4][7]

To overcome this, chemists must employ highly reactive coupling reagents, optimized reaction conditions, and vigilant monitoring.[4] The choice of the temporary Nα-protecting group—Boc or Fmoc—is the first and one of the most critical decisions in this process, as it dictates the entire synthetic strategy.

The Boc Strategy: A Classic Approach

The tert-butyloxycarbonyl (Boc) group is the foundation of the original SPPS methodology developed by Merrifield. It is an acid-labile protecting group, typically removed with a moderately strong acid like trifluoroacetic acid (TFA) in each cycle.[8][9][10]

Advantages:

  • Reduced Aggregation: For certain hydrophobic or "difficult" sequences, the Boc strategy can offer an advantage. The repetitive TFA deprotection steps leave the N-terminal amine in a protonated state, which can disrupt inter-chain hydrogen bonding that leads to peptide aggregation on the resin.[8][11]

  • Robustness: Boc chemistry is a well-established and robust method that has been used to successfully synthesize countless peptides.

Disadvantages:

  • Harsh Deprotection: The repeated use of TFA can be detrimental to sensitive amino acid residues within the peptide sequence.

  • Strong Acid Cleavage: Final cleavage of the peptide from the resin (e.g., Merrifield resin) requires extremely harsh and hazardous reagents like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), necessitating specialized laboratory equipment.[10][11][12]

  • Orthogonality Limitations: Side-chain protecting groups must be resistant to TFA, which limits the available orthogonal protection schemes.

The Fmoc Strategy: The Modern Standard

The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has largely become the method of choice for modern SPPS.[8] The Fmoc group is base-labile and is efficiently removed with a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like DMF.[9][13]

Advantages:

  • Mild Conditions: The base-labile nature of the Fmoc group allows for significantly milder deprotection conditions, preserving the integrity of sensitive residues and complex modifications.[][15]

  • Orthogonality: The Fmoc/tBu (tert-butyl) strategy is truly orthogonal. The temporary Fmoc group is removed by base, while the permanent side-chain protecting groups and resin linker are cleaved simultaneously by acid (TFA) at the end of the synthesis.[13]

  • Safety and Convenience: The final cleavage with TFA is far less hazardous than HF and does not require specialized apparatus, making the overall process safer and more accessible.[12]

Disadvantages:

  • Aggregation: In some cases, the neutral N-terminus after Fmoc deprotection can be more prone to aggregation than the protonated N-terminus in Boc-SPPS.

  • Side Reactions: The basic deprotection conditions can sometimes lead to side reactions, such as diketopiperazine formation at the dipeptide stage.

Head-to-Head Comparison: Performance & Experimental Considerations

The choice between Boc-N-Me-Allo-Ile-OH and Fmoc-N-Me-Allo-Ile-OH hinges on the specific demands of the coupling reaction and the overall synthetic plan.

FeatureBoc-N-Me-Allo-Ile-OH StrategyFmoc-N-Me-Allo-Ile-OH StrategySenior Scientist's Insight
Deprotection Condition 50% TFA in DCM[10][12]20% Piperidine in DMF[13]Fmoc strategy is overwhelmingly preferred for its milder conditions, protecting sensitive residues elsewhere in the peptide.
Coupling Reagents Historically DIC/HOBt; modern protocols favor HBTU/DIEA.High-reactivity aminium/uronium or phosphonium salts like HATU, HCTU, or PyBOP are essential.[2][4]Due to severe steric hindrance, both strategies require powerful activators. HATU is often the reagent of choice for N-methylated residues in Fmoc-SPPS.[2][3]
Reaction Kinetics The smaller size of the Boc group may offer a slight kinetic advantage during the coupling step itself compared to the bulkier Fmoc group.The bulky Fmoc group can add to the steric challenge, potentially slowing coupling rates.This potential kinetic advantage for Boc is often negated by the harsher overall conditions. The Fmoc strategy, despite the bulk, is more adaptable with modern, highly efficient coupling reagents.
Monitoring Ninhydrin test is not effective for secondary amines.The standard Ninhydrin test is ineffective. The Bromophenol Blue test is the required alternative for monitoring reaction completion.[2][4]This is a critical point. A yellow color in the bromophenol blue test indicates a complete reaction, while a blue or green color signifies an incomplete coupling requiring a second coupling cycle.[2][4]
Final Cleavage Requires strong acids like HF or TFMSA.[10]Typically TFA with scavengers (e.g., TIS, H₂O).[12]The safety and convenience of TFA cleavage make the Fmoc route far more practical for most laboratories.
Compatibility Compatible with base-sensitive protecting groups.[]Compatible with acid-labile side-chain protecting groups (e.g., tBu, Trt).[]Fmoc's orthogonality with the widely used tBu-based side-chain protection scheme is a major advantage for synthesizing complex peptides.[13]

Experimental Protocols & Workflows

To ensure trustworthy and reproducible results, the following protocols outline the critical steps for incorporating these challenging residues.

Workflow for Fmoc-N-Me-Allo-Ile-OH Incorporation

This workflow assumes a standard Fmoc/tBu SPPS strategy.

Fmoc_Workflow cluster_cycle Single Incorporation Cycle Resin Peptide-Resin (Free N-terminal amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash (5x) Deprotection->Wash1 Remove Fmoc group Coupling Coupling Step (See Protocol Below) Wash1->Coupling Wash2 DMF/DCM Wash (3x each) Coupling->Wash2 Monitor Bromophenol Blue Test Wash2->Monitor Recouple Recouple Monitor->Recouple Test Positive (Blue/Green) NextCycle Proceed to Next Cycle Monitor->NextCycle Test Negative (Yellow) Recouple->Coupling Repeat coupling

Caption: Cyclical workflow for incorporating an Fmoc-protected amino acid in SPPS.

Detailed Coupling Protocol (Fmoc-N-Me-Allo-Ile-OH):

  • Resin Preparation: Following Fmoc deprotection of the resin-bound peptide and thorough washing, swell the resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[2]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Me-Allo-Ile-OH (4 eq.), HATU (3.9 eq.), in DMF. Add N,N-Diisopropylethylamine (DIEA) (8 eq.) and allow the solution to pre-activate for 2-3 minutes.[3]

  • Coupling: Add the activated amino acid solution to the peptide-resin.

  • Reaction: Agitate the mixture at room temperature. Due to the steric hindrance, extended coupling times of 4-6 hours or even double coupling may be necessary.[3][4]

  • Monitoring: Remove a small sample of resin beads, wash thoroughly, and perform the bromophenol blue test to confirm reaction completion.[2]

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove all excess reagents.[3]

Workflow for Boc-N-Me-Allo-Ile-OH Incorporation

This workflow illustrates the classic Boc/Bzl SPPS strategy.

Boc_Workflow cluster_cycle Single Incorporation Cycle Resin Peptide-Resin (Boc-protected) Deprotection Boc Deprotection (50% TFA/DCM) Wash_Neutralize Wash & Neutralize (e.g., 10% DIEA/DCM) Deprotection->Wash_Neutralize Remove Boc group Coupling Coupling Step (Boc-AA, HBTU/DIEA) Wash_Neutralize->Coupling Generate free amine Wash2 DMF/DCM Wash (3x each) Coupling->Wash2 Form peptide bond NextCycle Proceed to Next Cycle Wash2->NextCycle

Caption: Cyclical workflow for incorporating a Boc-protected amino acid in SPPS.

Senior Application Scientist's Recommendation

For the vast majority of applications involving the synthesis of N-methylated peptides, the Fmoc strategy is unequivocally the superior choice . The recommendation for Fmoc-N-Me-Allo-Ile-OH is based on several key factors:

  • Process Safety and Simplicity: The avoidance of hazardous HF/TFMSA for final cleavage makes the entire workflow safer, more accessible, and easier to scale.

  • Chemical Mildness: The mild, basic deprotection conditions of the Fmoc group are compatible with a wider array of functional groups and sensitive residues, which is crucial for the synthesis of complex, modified peptides.[8][]

  • Orthogonality: The well-established orthogonality of the Fmoc/tBu strategy provides a robust and reliable framework for assembling complex peptide targets.[13]

While the Boc strategy remains a viable, and occasionally advantageous, method for specific sequences prone to aggregation, these benefits are often outweighed by the practical and chemical advantages of the Fmoc approach.[11] For the specific challenge of incorporating N-Me-Allo-Ile, the difficulties are centered on the coupling step itself. This challenge is best met not by reverting to the harsher Boc-SPPS, but by optimizing the Fmoc-SPPS protocol through the use of potent coupling reagents like HATU, extended reaction times, and diligent monitoring with the bromophenol blue test.

By understanding the underlying chemistry and leveraging modern reagents and protocols, researchers can confidently incorporate challenging residues like N-Me-Allo-Ile to unlock the next generation of peptide therapeutics.

References

  • Fuse, S. Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]

  • Aapptec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2019). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]

  • Subirós-Funosas, R., et al. (2023). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. [Link]

  • Aapptec. Planning a Peptide Synthesis. [Link]

  • Ma, S., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • Shagamide, A. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Thompson, R. E., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [Link]

  • Shinbara, K., et al. (2020). (A) Comparison of Boc and Fmoc SPPS. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Mastering SPPS: The Significance of Fmoc-N-methyl-L-isoleucine. [Link]

  • Douat, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Fuse Laboratory. Syntheses of Peptides and Amino Acid Derivatives. [Link]

  • Aapptec. Peptide Synthesis - FAQ. [Link]

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. [Link]

Sources

Validation

Analytical Mastery: Purity Assessment &amp; Methodological Comparison for Synthetic Boc-N-Me-allo-Ile-OH

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Boc-N-methyl-L-allo-isoleucine (Boc-N-Me-allo-Ile-OH) is a critical, sterically hindered building block utilized in the synthesis of c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Boc-N-methyl-L-allo-isoleucine (Boc-N-Me-allo-Ile-OH) is a critical, sterically hindered building block utilized in the synthesis of cyclic peptides, depsipeptides, and protease-resistant therapeutics. However, assessing its purity presents a formidable analytical challenge. The combination of an N-methyl group, a bulky tert-butyloxycarbonyl (Boc) protecting group, and two adjacent chiral centers creates a complex impurity profile prone to epimerization, racemization, and rotameric signal doubling.

This guide objectively compares the analytical methodologies required to validate the purity of Boc-N-Me-allo-Ile-OH, contrasts the performance of premium synthetic batches against standard commercial alternatives, and provides self-validating experimental protocols.

The Analytical Challenge: Causality of Impurities

To accurately assess purity, one must first understand the mechanistic origins of the impurities associated with this molecule. Standard synthesis often relies on harsh basic conditions (e.g., NaH/MeI) for N-methylation, which inadvertently triggers side reactions[1].

  • Diastereomers (Boc-N-Me-Ile-OH): Arise from base-catalyzed epimerization at the α-carbon during the N-alkylation step. Because isoleucine and allo-isoleucine share identical masses and highly similar hydrophobic profiles, standard C18 chromatography fails to resolve them.

  • Des-methyl Precursors (Boc-allo-Ile-OH): Result from incomplete methylation. The β-branched side chain of allo-isoleucine creates immense steric hindrance, often stalling the methylation reaction before completion.

  • Rotameric Artifacts (False Impurities): The tertiary amide bond of the Boc-N-methyl group undergoes slow rotation on the NMR and HPLC timescale at room temperature. This creates distinct cis and trans rotamers, leading to doubled peaks that are frequently misidentified as chemical impurities.

DecisionTree Start Boc-N-Me-allo-Ile-OH Batch Analysis Q1 Isolate Rotamers? Start->Q1 Q2 Diastereomeric Purity? Start->Q2 Q3 Enantiomeric Purity? Start->Q3 NMR High-Temp NMR (80°C) Confirm Structure Q1->NMR Yes MixedMode Mixed-Mode HPLC Resolve Ile vs allo-Ile Q2->MixedMode Yes Deriv Chiral Derivatization (FDNP-Val-NH2) Q3->Deriv Yes

Caption: Decision tree for selecting analytical methods for Boc-N-Me-allo-Ile-OH.

Comparative Performance: Premium Synthesis vs. Standard Commercial Grade

Not all commercially available Boc-N-Me-allo-Ile-OH is created equal. Premium synthetic routes utilize optimized SN​2 displacement (e.g., via o-NBS protection and mild alkylation) to prevent stereocenter inversion[1]. Table 1 compares the analytical data of a premium synthesized batch against a standard commercial alternative.

Table 1: Impurity Profiling and Performance Comparison

Analytical ParameterPremium Synthesized BatchStandard Commercial GradeCausality of Variance
Overall Chemical Purity (LC-MS) > 99.5%95.0%Premium routes utilize mild cleavage conditions (e.g., LiI in ethyl acetate) preventing des-Boc degradation[1].
Diastereomeric Excess (d.e.) > 99.5%92.0%Standard NaH/MeI alkylation causes base-catalyzed epimerization at the α-carbon, forming N-Me-Ile-OH.
Enantiomeric Excess (e.e.) > 99.9%96.0%Starting material purity and avoidance of racemization during prolonged coupling cycles.
Des-methyl Impurity < 0.1%2.5%Optimized steric-bypass protocols ensure complete methylation despite the bulky β-branched side chain.

Self-Validating Experimental Protocols

To generate the data in Table 1, analytical methods must be specifically tailored to overcome the physicochemical quirks of N-methylated allo-amino acids.

Protocol A: Mixed-Mode HPLC for Diastereomeric Resolution

Causality: Diastereomers of aliphatic amino acids co-elute on standard reversed-phase columns. Mixed-mode chromatography introduces an orthogonal ion-exchange interaction. Because the spatial arrangement of the allo-isoleucine side chain slightly alters its hydrodynamic radius compared to standard isoleucine, this dual-mechanism approach achieves baseline resolution[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Primesep 200 (4.6 x 150 mm, 5 µm) or equivalent mixed-mode stationary phase[2].

  • Mobile Phase: Isocratic elution using 20% Acetonitrile with 0.2% Trifluoroacetic acid (TFA) in ultrapure water.

  • Flow Rate & Temperature: 1.0 mL/min at 35°C.

  • Detection: Charged Aerosol Detection (CAD) is preferred due to the lack of a strong UV chromophore, though low-UV (210 nm) can be utilized.

  • System Suitability (Self-Validation): Prior to sample analysis, inject a spiked standard containing 1% Boc-N-Me-Ile-OH in Boc-N-Me-allo-Ile-OH. Validation metric: The run is only valid if the resolution factor ( Rs​ ) between the two diastereomers is ≥1.5 .

Protocol B: Indirect Chiral Derivatization (Advanced Marfey's Method)

Causality: Standard Marfey's reagent (FDAA) exhibits sluggish kinetics with secondary amines. Substituting FDAA with FDNP-Val- NH2​ (or L-FDVDA) dramatically increases reactivity via Nucleophilic Aromatic Substitution ( SN​Ar ). The valine-amide moiety increases the hydrophobicity of the resulting diastereomers, yielding superior resolution ( ΔtR​ ) on standard C18 columns and ensuring quantitative derivatization without kinetic bias[3][4].

DerivPathway N1 Boc-N-Me-allo-Ile-OH N2 TFA/DCM (Deprotection) N1->N2 N3 N-Me-allo-Ile-OH N2->N3 N5 Diastereomeric Complex N3->N5 N4 FDNP-Val-NH2 (Chiral Tag) N4->N5 SNAr Reaction

Caption: Indirect chiral derivatization pathway for N-methyl amino acid resolution.

Step-by-Step Methodology:

  • Deprotection: Treat 2.0 mg of Boc-N-Me-allo-Ile-OH with 1.0 mL of TFA/Dichloromethane (1:1 v/v) for 30 minutes at room temperature to remove the Boc group. Evaporate to complete dryness under a nitrogen stream.

  • Derivatization: Dissolve the resulting secondary amine residue in 100 µL of 0.5 M NaHCO3​ . Add 400 µL of a 1% solution of FDNP-Val- NH2​ in acetone[4].

  • Incubation: Heat the mixture at 40°C for 90 minutes in a thermomixer to drive the SN​Ar reaction to completion.

  • Quenching: Cool to room temperature and acidify with 20 µL of 2 M HCl (pH ~4) to stop the reaction[4].

  • HPLC Analysis: Dilute the quenched mixture 100-fold with Methanol. Inject 10 µL onto a standard C18 reversed-phase column. Elute using a linear gradient of 0.11% TFA in water to 0.11% TFA in Acetonitrile over 45 minutes[4].

  • Internal Control (Self-Validation): Derivatize a known racemic mixture of N-Me-D/L-allo-Ile-OH alongside the sample. Validation metric: Baseline separation of the D and L derivatives must be observed in the control chromatogram to confirm the absence of kinetic resolution bias.

Protocol C: High-Temperature NMR for Rotamer Coalescence

Causality: To definitively prove that secondary peaks in the 1H -NMR spectrum are Boc rotamers rather than chemical impurities, thermal energy must be applied to overcome the rotational barrier of the tertiary amide bond.

  • Method: Dissolve 10 mg of the sample in 0.6 mL of DMSO- d6​ . Acquire a standard spectrum at 25°C (noting the doubled signals). Heat the NMR probe to 80°C and re-acquire.

  • Validation metric: At 80°C, the doubled peaks will coalesce into a single, sharply resolved set of signals, confirming structural identity and proving the batch is free of structural isomers.

References

[3] Imai, K., et al. "Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent." Analytical Sciences, 2020. URL:[Link]

[2] SIELC Technologies. "HPLC Separation of allo-D-isoleucine and L-Isoleucine." SIELC Application Notes. URL:[Link]

[4] D'Aniello, A., et al. "HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues." Journal of Chromatography B, 2015. URL:[Link]

[1] Biron, E., et al. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry, 2005. URL:[Link]

Sources

Comparative

Architecting Peptide Therapeutics: A Comparative Guide to Backbone N-Methylation

Peptides offer unparalleled target specificity and potency, yet their translation into oral therapeutics is historically bottlenecked by two critical flaws: rapid proteolytic degradation and poor membrane permeability. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Peptides offer unparalleled target specificity and potency, yet their translation into oral therapeutics is historically bottlenecked by two critical flaws: rapid proteolytic degradation and poor membrane permeability. To overcome these "poor drug" properties, backbone N-methylation has emerged as a transformative structural modification.

This guide provides an objective, data-driven comparison between native (wild-type) peptides and their N-methylated counterparts. By analyzing the structural causality behind these modifications and detailing self-validating experimental workflows, this document serves as a definitive framework for engineering bioavailable peptide therapeutics.

Mechanistic Causality: The "Why" Behind N-Methylation

The decision to methylate a peptide backbone is not merely a chemical substitution; it is a fundamental re-engineering of the molecule's biophysical reality. The addition of a methyl group to the amide nitrogen drives three primary structural consequences:

  • Steric Hindrance: The bulky methyl group physically blocks endopeptidases from accessing and cleaving the peptide bond, drastically increasing plasma half-life[1].

  • Removal of Hydrogen Bond Donors (HBDs): Native peptides are heavily solvated due to exposed N-H groups. Methylation caps these HBDs, desolvating the peptide and increasing lipophilicity, which is a strict prerequisite for passive transcellular diffusion[2].

  • Conformational Restriction & Cis/Trans Isomerization: N-methylation alters the energetic landscape of the backbone, often stabilizing specific secondary structures (like β -turns) while increasing the probability of cis-amide bond formation. While this can lock the peptide into a highly active bioactive conformation, it can also introduce unexpected metabolic liabilities[3].

G cluster_structural Structural Consequences cluster_functional Functional & Pharmacokinetic Outcomes N_Meth Backbone N-Methylation Steric Increased Steric Bulk (Restricts Conformation) N_Meth->Steric HBD Removal of Hydrogen Bond Donor (HBD) N_Meth->HBD CisTrans Altered Cis/Trans Isomerization Ratio N_Meth->CisTrans Stability Enhanced Proteolytic Stability Steric->Stability Shields amide bond Affinity Target Affinity Modulation (Increase/Decrease) Steric->Affinity Locks bioactive conformation Permeability Improved Membrane Permeability HBD->Permeability Increases lipophilicity CisTrans->Stability Impacts liver microsome clearance CisTrans->Affinity Alters receptor fit

Fig 1: Logical causality between N-methylation structural changes and pharmacokinetic outcomes.

Quantitative Performance Comparison

The strategic incorporation of N-methyl groups profoundly influences a peptide's pharmacokinetic profile. Table 1 synthesizes experimental data comparing native scaffolds to their optimized N-methylated analogues.

Table 1: Comparative Pharmacokinetic and Biophysical Properties

ParameterNative Peptide (Wild-Type)N-Methylated CounterpartMechanistic Driver
Membrane Permeability ( Papp​ ) Typically <1.0×10−7 cm/sUp to 4.0×10−6 cm/sReduction of solvent-exposed HBDs; increased lipophilicity[2].
Plasma Half-Life ( t1/2​ ) MinutesUp to 16.8-fold increaseSteric hindrance shielding the amide backbone from endopeptidases[1].
Oral Bioavailability (F%) < 1%Up to 33%Synergistic effect of enhanced permeability and metabolic stability[4].
Liver Microsome Stability Highly stableVariable ( t1/2​<3 min if cis-amides form)N-methylation can induce cis-amide bonds, increasing hepatic CYP450 liability[3].

Self-Validating Experimental Workflows

To objectively compare peptide analogues, researchers must employ rigorous, self-validating methodologies. The following protocols detail the end-to-end workflow required to engineer and validate N-methylated therapeutics.

Workflow Design 1. Rational Design (NMR Temp Coefficients) Synthesis 2. Solid-Phase Synthesis (Mitsunobu/Diazomethane) Design->Synthesis Assay1 3. Permeability Assays (PAMPA / Caco-2) Synthesis->Assay1 Assay2 4. Stability Profiling (Serum / Microsomes) Assay1->Assay2 InVivo 5. In Vivo PK (Oral Bioavailability) Assay2->InVivo

Fig 2: Self-validating experimental workflow for the comparative analysis of peptide analogues.

Protocol A: NMR-Guided Rational Synthesis

Causality: Random or "shotgun" methylation often abolishes biological activity by disrupting critical internal hydrogen bonds. By measuring amide temperature coefficients ( ΔδNH​/ΔT ), we can empirically distinguish between solvent-exposed amides and those involved in structural intramolecular hydrogen bonding[4]. Methylating only the solvent-exposed amides improves permeability without destroying the peptide's native conformation.

Methodology:

  • Dissolve the native peptide in an aqueous buffer and acquire 1D 1H NMR spectra across a temperature gradient (e.g., 288 K to 318 K).

  • Calculate the temperature coefficient for each amide proton. Amides with ΔδNH​/ΔT>−4 ppb/K are internally hydrogen-bonded; those with values <−4 ppb/K are solvent-exposed.

  • Selectively N-methylate the solvent-exposed amides during Solid-Phase Peptide Synthesis (SPPS) using the Mitsunobu reaction or pre-methylated Fmoc-amino acids[2].

  • Self-Validation Check: Post-synthesis 2D ROESY NMR must be performed on the methylated analogue. The global backbone conformation (specifically the internal H-bond network) must mathematically align with the native wild-type peptide to ensure target affinity is preserved.

Protocol B: PAMPA & Caco-2 Permeability Assays

Causality: Permeability is the primary barrier to oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion (driven by lipophilicity and reduced HBDs), while Caco-2 cell assays evaluate the holistic impact of active efflux transporters (e.g., P-glycoprotein) and cellular uptake mechanisms[5].

Methodology:

  • Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until transepithelial electrical resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Apply the N-methylated peptide (10 μM ) to the apical chamber and incubate at 37°C.

  • Sample the basolateral chamber at 30, 60, and 120 minutes. Quantify peptide concentration via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

  • Self-Validation Check: The assay must run concurrently with a high-permeability standard (e.g., propranolol) and a low-permeability standard (e.g., atenolol). Furthermore, mass balance recovery must exceed 85% to rule out false negatives caused by non-specific binding to the plastic apparatus.

Protocol C: Proteolytic & Hepatic Stability Profiling

Causality: While N-methylation shields the immediate peptide bond from proteolytic cleavage in the blood, it can lower the energetic barrier for cis/trans isomerization. The presence of cis-amide bonds can paradoxically increase clearance by hepatic enzymes. Therefore, high serum stability does not guarantee in vivo survival; hepatic microsome stability must be independently verified[3].

Methodology:

  • Incubate the peptide (1 μM ) with pooled rat liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.

  • Quench the reaction at specific time points (0, 5, 15, 30, 60 min) using ice-cold acetonitrile containing a distinct internal standard.

  • Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Self-Validation Check: Include a rapid-clearance control (e.g., verapamil) to confirm enzymatic activity, and a negative control (reaction without NADPH) to confirm that degradation is strictly CYP450-dependent and not a result of baseline chemical instability.

Strategic Decision Framework

The decision to methylate should be driven by a precise biological goal.

  • When to Methylate: If a native peptide exhibits high target affinity but fails in vivo due to rapid renal/proteolytic clearance or poor intestinal absorption, site-specific N-methylation is the premier optimization strategy.

  • When to Avoid: If the peptide relies heavily on its entire backbone for receptor hydrogen-bonding, or if the synthesis yields intractable cis-amide isomers that trigger rapid hepatic clearance, alternative strategies (such as amide-to-ester substitutions or macrocyclization) should be prioritized[5].

References

  • BenchChem - N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability 6

  • PNAS - Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients4

  • ACS Molecular Pharmaceutics - Predicting Peptide Permeability Across Diverse Barriers: A Systematic Investigation 5

  • ResearchGate - Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development 1

  • ConnectSci - Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds 3

  • MDPI - Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool 2

Sources

Safety & Regulatory Compliance

Safety

Quantitative Chemical Profile &amp; Hazard Assessment

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not as a set of arbitrary rules, but as a logical extension of the chemistry itself. Boc-N-Me-Allo-Ile-OH (Boc-N-methyl-L-allo-isoleuc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not as a set of arbitrary rules, but as a logical extension of the chemistry itself. Boc-N-Me-Allo-Ile-OH (Boc-N-methyl-L-allo-isoleucine) is a highly specialized, sterically hindered amino acid building block frequently utilized in the synthesis of constrained peptidomimetics and novel therapeutics.

While it is not classified as acutely toxic, its structural stability and nitrogenous nature demand rigorous, scientifically grounded disposal protocols. Proper handling ensures that we maintain environmental integrity, prevent aquatic toxicity, and remain in strict compliance with federal regulations.

Below is the definitive operational guide for the safe handling and disposal of Boc-N-Me-Allo-Ile-OH.

Before executing any disposal protocol, we must understand the physical and chemical parameters of the substance. The following data dictates our downstream waste management strategy, as verified by the 1[1] and 2[2].

PropertyValueCausality for Handling & Disposal Strategy
Chemical Name Boc-N-methyl-L-allo-isoleucineFull nomenclature is legally required for EPA-compliant waste labeling; abbreviations are prohibited.
CAS Number 136092-80-3Primary identifier for EHS tracking, inventory management, and waste brokering.
Molecular Formula C12H23NO4The high carbon/nitrogen ratio dictates that thermal destruction (incineration) is the only viable disposal method.
Molecular Weight 245.32 g/mol Used to calculate stoichiometric waste generation during scale-up syntheses.
Solubility Profile Soluble in DMF, DCM, MethanolDictates the liquid waste stream classification (Halogenated vs. Non-Halogenated).
Degradation Risk Releases CO₂ and isobutylene in strong acidWaste mixtures must be kept pH neutral to prevent container over-pressurization.

The Causality of Disposal: Mechanistic Considerations

Why do we mandate high-temperature incineration for Boc-protected amino acids rather than standard aqueous disposal? The answer lies in the protecting group chemistry.

The tert-butoxycarbonyl (Boc) group is engineered to provide excellent stability against nucleophiles and bases during peptide chain elongation. Consequently, if Boc-N-Me-Allo-Ile-OH enters standard municipal wastewater systems, it will resist natural hydrolytic degradation. Furthermore, the introduction of unnatural, N-methylated amino acids into aquatic ecosystems poses unknown risks regarding bioaccumulation and the disruption of microbial metabolic pathways.

High-temperature incineration is the only self-validating disposal method . It guarantees the complete thermal cleavage of the robust C-N and C-C bonds, converting the compound into basic oxides (CO₂, NOₓ, H₂O) which are subsequently captured and neutralized by industrial scrubbers at the disposal facility.

Operational Workflow: Waste Segregation

Proper segregation at the source prevents the creation of dangerous, highly reactive mixtures and avoids unnecessarily inflating disposal costs.

DisposalWorkflow Start Boc-N-Me-Allo-Ile-OH Waste Generated CheckSolvent Mixed with Halogenated Solvents (e.g., DCM)? Start->CheckSolvent HaloWaste Halogenated Organic Waste Stream CheckSolvent->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste Stream CheckSolvent->NonHaloWaste No Container Seal in Compatible HDPE Container HaloWaste->Container NonHaloWaste->Container Label Label: 'Hazardous Waste' + Chemical Name Container->Label EHS EHS Collection & High-Temp Incineration Label->EHS

Fig 1: Decision workflow for Boc-N-Me-Allo-Ile-OH waste segregation and disposal.

Step-by-Step Disposal Methodology

To ensure a self-validating safety loop, follow this procedural methodology for disposing of Boc-N-Me-Allo-Ile-OH waste.

Phase 1: Waste Segregation and Compatibility Verification

Causality: Mixing incompatible waste streams can lead to exothermic reactions or regulatory fines. High-temperature incineration of halogenated solvents requires specialized scrubbers to prevent the release of dioxins; mixing non-halogenated waste into a halogenated stream needlessly increases disposal costs.

  • Determine the Solvent Matrix: Identify if the Boc-N-Me-Allo-Ile-OH waste is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform) or non-halogenated solvents (e.g., DMF, NMP, Methanol).

  • pH Verification (Self-Validation): Before adding the waste to the bulk carboy, check the pH of the mixture using indicator strips. Ensure it is near neutral (pH 6-8). Why? Acidic environments will catalyze the deprotection of the Boc group, releasing gaseous isobutylene and carbon dioxide, which can over-pressurize and rupture a sealed waste container.

  • Segregate: Route the neutralized liquid to the appropriate designated waste carboy.

Phase 2: Containerization and Labeling

Causality: Proper containment prevents exposure and ensures regulatory compliance under the3 framework[3].

  • Select Container: Use a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container. Avoid metal containers, as trace acids from peptide cleavage steps could cause corrosion.

  • Labeling (Self-Validation): Apply a standardized hazardous waste label immediately upon the first drop of waste entering the container. Ensure the label spells out the full chemical name ("Boc-N-methyl-L-allo-isoleucine"). Do not use abbreviations, trade names, or acronyms, as this violates EPA tracking mandates[3].

Phase 3: Decontamination of Empty Receptacles

Causality: Residual active pharmaceutical ingredient (API) building blocks in glass vials classify the glass itself as hazardous waste unless properly decontaminated, as outlined in standard 4 for Boc-protected compounds[4].

  • Triple-Rinse: Rinse the empty original container three times with a compatible organic solvent (e.g., ethanol or acetone). The first rinse removes ~90% of the residue, but subsequent rinses ensure the concentration drops below regulatory thresholds for hazardous solid waste.

  • Rinsate Disposal: Transfer all rinsate into the designated liquid chemical waste container.

  • Defacement: Completely deface or remove the original chemical label from the glass vial before disposing of it in the non-hazardous broken glass/solid waste bin[4].

Phase 4: Final EHS Transfer
  • Secure Storage: Store the sealed waste container in a designated secondary containment tray within a well-ventilated fume hood or centralized accumulation area.

  • Schedule Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste broker for final high-temperature incineration[4].

References

  • BOC-N-ME-ALLO-ILE-OH — Chemical Substance Information. NextSDS. Available at:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories (RCRA Subpart K). US EPA. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-N-Me-Allo-Ile-OH

Welcome to your essential guide for the safe handling of Boc-N-Me-Allo-Ile-OH (N-tert-Butoxycarbonyl-N-methyl-L-allo-isoleucine). As researchers and drug development professionals, our work with novel protected amino aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential guide for the safe handling of Boc-N-Me-Allo-Ile-OH (N-tert-Butoxycarbonyl-N-methyl-L-allo-isoleucine). As researchers and drug development professionals, our work with novel protected amino acids is foundational to innovation. However, this innovation must be built upon an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each safety protocol. We will explore not just what personal protective equipment (PPE) to use, but why it is critical, ensuring a self-validating system of safety in your laboratory.

Hazard Identification: Understanding the Risks of Boc-N-Me-Allo-Ile-OH

The key hazard statements for a compound of this class are:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These hazards stem from the compound's nature as a fine, potentially airborne powder that can easily come into contact with skin, eyes, or the respiratory system. The Boc (tert-butoxycarbonyl) protecting group itself is generally stable but can be removed under acidic conditions, a common step in peptide synthesis.[2][3][4] Therefore, understanding the entire workflow is crucial for a comprehensive risk assessment.

The Core of Protection: Selecting the Right PPE

A multi-layered approach to PPE is essential. Minimum PPE for any laboratory work involving chemicals includes a lab coat, safety glasses, long pants, and closed-toe shoes.[5][6] However, for handling a powdered chemical like Boc-N-Me-Allo-Ile-OH, we must upgrade this baseline protection.

The following table outlines the recommended PPE, moving from minimum requirements to best practices for enhanced safety.

Protection Type Specification Purpose and Rationale (The "Why")
Eye/Face Protection Safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when handling larger quantities or when a splash hazard exists.[5][7]Protects eyes from airborne dust particles and accidental splashes. Standard safety glasses may leave gaps; goggles provide a complete seal. A face shield offers an additional barrier for the entire face.[5]
Hand Protection Compatible, chemical-resistant nitrile gloves. Consider double-gloving for extended procedures.[5][7][8]Prevents direct skin contact, which can cause irritation.[1] Nitrile offers good resistance to a wide range of chemicals. Contaminated gloves must be disposed of immediately after use to prevent cross-contamination.[6][7]
Skin & Body Protection A buttoned, long-sleeved laboratory coat. For handling significant quantities, consider impervious clothing or a disposable suit.[1][9]Protects skin and personal clothing from accidental spills and contamination. A standard lab coat is the minimum requirement.[5][6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated, such as when weighing or transferring the powder outside of a fume hood.[7]Prevents the inhalation of fine dust particles, which can cause respiratory tract irritation.[1][9] The use of a chemical fume hood is the preferred engineering control to minimize inhalation risk.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is paramount. This procedural guide ensures that safety measures are integrated into every step of the process, from preparation to cleanup.

Engineering Controls and Preparation
  • Ventilation: Always handle solid Boc-N-Me-Allo-Ile-OH in a well-ventilated area. A certified chemical fume hood is the strongly recommended engineering control for weighing and transferring the powder to minimize inhalation exposure.[7]

  • Safety Stations: Before beginning work, confirm the location and functionality of the nearest eyewash station and safety shower.[1]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and PPE before handling the chemical. This prevents the need to leave the designated work area with potentially contaminated gloves.

Handling Procedure
  • Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to contain any dust.

    • Use a spatula to carefully transfer the desired amount of the compound to a weigh boat or directly into the reaction vessel.

    • Avoid creating dust clouds by handling the material gently.

  • Dissolution: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: After use, securely close the primary container.[1]

Cleanup and Decontamination
  • Spill Management:

    • For small dry spills, carefully sweep or vacuum the material into a designated waste container. Avoid dry sweeping that creates dust.

    • For solutions, absorb with an inert material like diatomite or universal binders.[1]

  • Surface Decontamination: Clean the work area, including the balance and fume hood surface, with an appropriate solvent (e.g., alcohol) to remove any residual chemical.[1]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat. Dispose of single-use items in the appropriate waste stream. Wash hands thoroughly with soap and water after removing all PPE.[8]

Below is a diagram illustrating the logical flow of the safe handling procedure.

G Workflow for Handling Boc-N-Me-Allo-Ile-OH cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood & Safety Stations prep2 Gather All Materials & Chemicals prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvents & Reagents handle2->handle3 clean1 Secure Primary Container handle3->clean1 clean2 Decontaminate Work Surfaces clean1->clean2 clean3 Dispose of Waste Properly clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4

Caption: A logical workflow for the safe handling of Boc-N-Me-Allo-Ile-OH.

Disposal and Emergency Procedures

Waste Disposal

Waste disposal must be conducted in accordance with federal, state, and local environmental regulations.[9]

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a sealed, labeled hazardous waste container.

  • Chemical Waste: Unused solid material and reaction waste should be collected in a designated, labeled hazardous waste container. Given the Boc protecting group's lability to acid, waste streams should not be mixed with strong acids unless part of a planned quenching procedure.

Emergency First Aid

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

By integrating these safety protocols into your daily laboratory practices, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • BOC-N-ME-ALLO-ILE-OH — Chemical Substance Information. NextSDS. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • N-Methylation of Boc amino acids. Lokey Lab Protocols - Wikidot. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Safety Data Sheet. AAPPTec. [Link]

  • Personal Protective Equipment. Department of Chemistry and Biochemistry, University of Arizona. [Link]

  • Safety Data Sheet - Boc-Glycinol. AAPPTec. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • Chapter 10: Personal Protective Equipment for Biohazards. Environmental Health & Safety, University of Tennessee, Knoxville. [Link]

  • Boc-n-me-d-allo-ile-oh CAS#53462-50-3. Global PFAS Screening Tool. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-N-Me-Allo-Ile-OH
Reactant of Route 2
Reactant of Route 2
Boc-N-Me-Allo-Ile-OH
© Copyright 2026 BenchChem. All Rights Reserved.